N-Butyldeoxynojirimycin Hydrochloride-d9
Description
Properties
Molecular Formula |
C10H12D9NO4.HCl |
|---|---|
Molecular Weight |
264.79 |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1/i1D3,2D2,3D2,4D2; |
SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl |
Synonyms |
(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride |
Origin of Product |
United States |
N-Butyldeoxynojirimycin Hydrochloride-d9 chemical structure and properties
An In-Depth Technical Guide to N-Butyldeoxynojirimycin Hydrochloride-d9
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Butyldeoxynojirimycin Hydrochloride-d9 (NB-DNJ-d9), a deuterated analogue of the iminosugar miglustat. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical properties, mechanism of action, and applications, particularly in the context of analytical chemistry and research into lysosomal storage disorders.
Introduction: The Significance of Deuteration in a Bioactive Iminosugar
N-Butyldeoxynojirimycin (NB-DNJ), also known as miglustat, is a potent inhibitor of glucosylceramide synthase, an enzyme crucial for the synthesis of most glycosphingolipids.[1][2] This inhibitory action forms the basis of its therapeutic use in certain lysosomal storage disorders, such as Type I Gaucher disease, where the accumulation of glucosylceramide is a key pathological feature.[3][4] The introduction of deuterium into the N-butyl chain to create N-Butyldeoxynojirimycin Hydrochloride-d9 provides a valuable tool for researchers, primarily as an internal standard for quantitative analysis by mass spectrometry (MS).[5][6] The increased mass of the deuterated compound allows for its clear differentiation from the non-deuterated form in biological samples, ensuring accurate quantification in pharmacokinetic and metabolic studies.[6]
Chemical Structure and Physicochemical Properties
The defining feature of N-Butyldeoxynojirimycin Hydrochloride-d9 is the replacement of nine hydrogen atoms on the N-butyl group with deuterium. This isotopic labeling does not significantly alter the compound's chemical reactivity but provides a distinct mass signature.
Visualizing the Molecular Architecture
Caption: Dual mechanism of action of N-Butyldeoxynojirimycin.
B. Pharmacological Chaperone Activity
In addition to substrate reduction, NB-DNJ can also act as a "pharmacological chaperone" for certain mutant forms of acid β-glucosidase. [5][7]It can bind to the misfolded enzyme in the endoplasmic reticulum, promoting its correct folding and subsequent trafficking to the lysosome. [8]This chaperone effect can lead to an increase in the residual activity of the mutated enzyme, further contributing to the clearance of accumulated glucosylceramide. [9][7]
Applications in Research and Drug Development
The primary application of N-Butyldeoxynojirimycin Hydrochloride-d9 is as an internal standard for the quantification of N-butyldeoxynojirimycin (miglustat) in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). [5][10]
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: NB-DNJ-d9 has nearly identical chemical and physical properties to the non-deuterated analyte. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus accounting for any sample loss or variability.
-
Co-elution: In liquid chromatography, the deuterated standard co-elutes with the analyte, which is crucial for accurate quantification, especially when matrix effects are present.
-
Distinct Mass-to-Charge Ratio (m/z): The nine deuterium atoms give NB-DNJ-d9 a mass that is 9 Daltons higher than the non-deuterated form. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and accurate quantification.
Other Research Applications
Beyond its use as an internal standard, NB-DNJ and its deuterated form are valuable research tools for:
-
Studying Glycosphingolipid Metabolism: As a potent inhibitor of glucosylceramide synthase, it can be used in cell culture and animal models to investigate the roles of glycosphingolipids in various cellular processes. [1][11]* Investigating Lysosomal Storage Disorders: It serves as a tool to study the pathophysiology of Gaucher disease and other related disorders, and to evaluate the efficacy of potential therapeutic agents. [3][4]* Antiviral Research: NB-DNJ has been shown to inhibit the replication of certain viruses, such as HIV, by interfering with the glycosylation of viral envelope proteins. [9][12][13][14][15]
Experimental Protocols
A. Quantification of N-Butyldeoxynojirimycin in Plasma using LC-MS/MS with N-Butyldeoxynojirimycin Hydrochloride-d9 as an Internal Standard
This protocol outlines a general procedure for the quantitative analysis of N-butyldeoxynojirimycin in plasma.
1. Preparation of Standards and Quality Controls:
- Prepare a stock solution of N-butyldeoxynojirimycin and N-Butyldeoxynojirimycin Hydrochloride-d9 (internal standard, IS) in methanol.
- Serially dilute the N-butyldeoxynojirimycin stock solution with methanol to prepare working solutions for the calibration curve.
- Spike blank plasma with the working solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution.
- Vortex briefly.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a suitable C18 column.
- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry (MS/MS):
- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Use multiple reaction monitoring (MRM) to detect the transitions for N-butyldeoxynojirimycin and its deuterated internal standard. The specific m/z transitions will need to be optimized for the instrument used.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
- Use a weighted linear regression to fit the calibration curve.
- Determine the concentration of N-butyldeoxynojirimycin in the unknown samples and QCs from the calibration curve.
Sample [label="Plasma Sample"];
IS [label="Add N-Butyldeoxynojirimycin-d9 (IS)"];
Precipitation [label="Protein Precipitation\n(Acetonitrile)"];
Centrifugation [label="Centrifugation"];
Supernatant [label="Collect Supernatant"];
Evaporation [label="Evaporation"];
Reconstitution [label="Reconstitution in Mobile Phase"];
LC_MS [label="LC-MS/MS Analysis"];
Data_Analysis [label="Data Analysis and Quantification"];
Sample -> IS;
IS -> Precipitation;
Precipitation -> Centrifugation;
Centrifugation -> Supernatant;
Supernatant -> Evaporation;
Evaporation -> Reconstitution;
Reconstitution -> LC_MS;
LC_MS -> Data_Analysis;
}
Caption: Workflow for the quantification of N-Butyldeoxynojirimycin in plasma.
Conclusion
N-Butyldeoxynojirimycin Hydrochloride-d9 is an indispensable tool for researchers in the fields of pharmacology, biochemistry, and clinical chemistry. Its primary utility as an internal standard ensures the accuracy and reliability of quantitative assays for miglustat, a crucial aspect of both preclinical and clinical studies. Furthermore, its shared biological activities with the non-deuterated form make it a valuable compound for fundamental research into glycosphingolipid metabolism and related diseases.
References
-
N-Butyldeoxynojirimycin-d9 (hydrochloride) (Miglustat-d9, NB-DNJ-d9, CAS Number: 1883545-57-0). Cayman Chemical.
-
Miglustat-d9 hydrochloride (N-Butyldeoxynojirimycin-d9 hydrochloride). Stable Isotope.
-
Platt, F. M., Neises, G. R., Dwek, R. A., & Butters, T. D. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry, 269(11), 8362-8365.
-
N-Butyldeoxynojirimycin (hydrochloride) (Miglustat, NB-DNJ, CAS Number: 210110-90-0). Cayman Chemical.
-
Cox, T., Lachmann, R., Hollak, C., Aerts, J., van Weely, S., Hrebícek, M., ... & Zimran, A. (2000). Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis. The Lancet, 355(9214), 1481-1485.
-
Miglustat-d9 (N-Butyldeoxynojirimycin-d9). MedChemExpress.
-
Lee, J. C., Francis, S., Dutta, D., Gupta, G., Savitsky, P., Uusküla-Reimand, L., ... & Gingras, A. C. (2012). Structure of N-butyldeoxynojirimycin (NB-DNJ) and metabolism of glucosylceramide. The Journal of organic chemistry, 77(7), 3082-3098.
-
N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. ResearchGate.
-
Pastores, G. M., Barnett, N. L., & Kolodny, E. H. (2003). The role of the iminosugar N-butyldeoxynojirimycin (Miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement. Journal of inherited metabolic disease, 26(6), 513-526.
-
Inhibition of glucosylceramide synthesis with miglustat. ResearchGate.
-
Ratner, L., & Vander Heyden, N. (1993). Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. AIDS research and human retroviruses, 9(4), 291-297.
-
Beck, M. (2007). N-butyldeoxynojirimycin inhibits the synthesis of glucosylceramide, the precursor of all glucosphingolipids. ResearchGate.
-
Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis. ResearchGate.
-
Alfonso, P., Pampín, S., Estrada, J., Rodríguez-Rey, J. C., Giraldo, P., & Pocoví, M. (2005). Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations. Blood cells, molecules & diseases, 35(2), 268-276.
-
A New and Improved Synthesis of N-Butyl-1 -Deoxynojirimycin. ResearchGate.
-
Alonzi, D. S., Trovato, F., Fancelli, D., Butters, T. D., & D'Alonzo, D. (2017). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 12(24), 2055-2065.
-
D'Alonzo, D., De Fenza, M., Porto, C., Iacono, R., Fiume, I., Parenti, G., & Palumbo, G. (2017). N-Butyl-l-deoxynojirimycin (l-NBDNJ): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. Journal of medicinal chemistry, 60(23), 9462-9469.
-
Brumshtein, B., Wormald, M. R., Dwek, R. A., & Butters, T. D. (2007). Acid-beta-glucosidase with N-butyl-deoxynojirimycin. R Discovery.
-
Fischer, P. B., Collin, M., Karlsson, G. B., James, W., Butters, T. D., Davis, S. J., ... & Platt, F. M. (1996). N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure. Journal of virology, 70(10), 7153-7160.
-
N-Butyldeoxynojirimycin film dried in situ. Sigma-Aldrich.
-
N-Butyldeoxynojirimycin. ChemicalBook.
-
N-Butyldeoxynojirimycin film dried in situ. Sigma-Aldrich.
-
Fischer, P. B., Collin, M., Karlsson, G. B., James, W., Butters, T. D., Davis, S. J., ... & Platt, F. M. (1995). The alpha-glucosidase inhibitor N-butyldeoxynojirimycin inhibits human immunodeficiency virus entry at the level of post-CD4 binding. Journal of virology, 69(9), 5791-5797.
-
N-Butyl-L-Deoxynojirimycin (L-NBDNJ): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. ResearchGate.
-
Gallelli, A., St-Denis, N., Savitsky, P., Uusküla-Reimand, L., & Gingras, A. C. (2018). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules, 23(10), 2777.
-
The alpha-glucosidase inhibitor N-butyldeoxynojirimycin inhibits human immunodeficiency virus entry at the level of post-CD4 binding. PubMed.
-
MassIVE Dataset Summary. MassIVE.
Sources
- 1. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis [pubmed.ncbi.nlm.nih.gov]
- 2. N-Butyldeoxynojirimycin | 72599-27-0 [chemicalbook.com]
- 3. Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The alpha-glucosidase inhibitor N-butyldeoxynojirimycin inhibits human immunodeficiency virus entry at the level of post-CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The alpha-glucosidase inhibitor N-butyldeoxynojirimycin inhibits human immunodeficiency virus entry at the level of post-CD4 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Molecular Weight Profiling & Bioanalytical Application of N-Butyldeoxynojirimycin HCl-d9 vs. Native Miglustat
Topic: Molecular Weight of N-Butyldeoxynojirimycin HCl-d9 vs Native Miglustat Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a rigorous physicochemical and bioanalytical comparison between Native Miglustat (N-butyldeoxynojirimycin, NB-DNJ) and its stable isotope-labeled analog, N-Butyldeoxynojirimycin HCl-d9 . While Native Miglustat functions as a glucosylceramide synthase inhibitor for the treatment of Gaucher disease (Type 1) and Niemann-Pick Type C, the deuterated HCl-d9 variant serves as a critical Internal Standard (IS) in LC-MS/MS quantification.
The molecular weight distinction extends beyond simple isotopic mass shift; it involves stoichiometry (free base vs. hydrochloride salt) and isotopic substitution (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Molecular Weight Analysis
The fundamental difference between the therapeutic agent and the analytical standard lies in two dimensions: Salt Form and Isotopic Composition .
-
Native Miglustat: Typically supplied as a Free Base (
) in pharmaceutical formulations (e.g., Zavesca). -
Miglustat HCl-d9: Supplied as a Hydrochloride Salt with a fully deuterated N-butyl chain (
).
Table 1: Comparative Physicochemical Profile
| Parameter | Native Miglustat (Free Base) | Miglustat HCl (Native Salt) | Miglustat HCl-d9 (Deuterated IS) |
| CAS Number | 72599-27-0 | 210110-90-0 | 1883545-57-0 |
| Chemical Formula | |||
| Avg. Molecular Weight ( g/mol ) | 219.28 | 255.74 | ~264.80 |
| Monoisotopic Mass (Neutral) | 219.1471 Da | 219.1471 Da (cation part) | 228.2036 Da (cation part) |
| Precursor Ion | 220.15 | 220.15 | 229.21 |
| Mass Shift ( | Reference | 0 Da (cation) | +9.06 Da |
| Deuteration Site | None | None | N-Butyl Chain ( |
Critical Note on Weighing: When preparing stock solutions of the Internal Standard, you must account for the HCl salt and the deuterium mass. Do not use the native MW (219.28) for the d9-HCl reagent. The correction factor is approximately
.
The Deuterium Effect
The "d9" designation indicates the replacement of all 9 hydrogen atoms on the N-butyl side chain with deuterium (
-
Structure:
becomes . -
Isotope Stability: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), ensuring the label is not lost during metabolic processing or ionization.
-
Retention Time (RT): Deuteration slightly alters lipophilicity. In HILIC modes, the RT shift is negligible. In Reverse Phase (C18), the d9-analog may elute slightly earlier (1-2 seconds) due to the slightly lower lipophilicity of C-D bonds compared to C-H.
Visualization: Structural & Mass Shift Logic
The following diagram illustrates the structural transformation and the resulting mass shift logic used in Mass Spectrometry detection.
Figure 1: Structural evolution from Native Miglustat to the d9-HCl Internal Standard, highlighting the additive mass contributions of salt formation and deuteration.
Analytical Application: LC-MS/MS Protocol
Why +9 Da Matters
In quantitative bioanalysis, a mass difference of +9 Da is ideal. It prevents Isotopic Cross-talk :
-
The natural isotope abundance of Native Miglustat (M+1, M+2, etc.) drops to near zero by M+9.
-
Consequently, high concentrations of the native drug in patient plasma will not produce a false signal in the Internal Standard channel, ensuring assay linearity and specificity.
Experimental Protocol: Plasma Quantification
Objective: Quantify Miglustat in human plasma using Miglustat HCl-d9 as the Internal Standard.
Reagents:
-
Miglustat Standard (Free Base)
-
Miglustat HCl-d9 (IS)
-
Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.
Workflow Steps:
-
Stock Preparation:
-
Analyte Stock: Dissolve Native Miglustat in 50:50 MeOH:Water to 1 mg/mL.
-
IS Stock: Dissolve Miglustat HCl-d9 in 50:50 MeOH:Water. Correction: Weigh 1.21 mg of salt to yield equivalent 1 mg of free base active moiety if normalizing, or simply prepare at 1 mg/mL salt and adjust calculations.
-
Working IS Solution: Dilute IS Stock to 500 ng/mL in ACN (Precipitation Solvent).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample.
-
Add 200 µL of Working IS Solution (ACN containing Miglustat HCl-d9).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an injection vial.
-
-
LC-MS/MS Conditions:
-
Column: HILIC (e.g., Waters Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm) or Amide column. Note: HILIC is preferred over C18 due to Miglustat's high polarity.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: Isocratic 20% A / 80% B (typical for HILIC retention).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive (
). -
Native Transition:
(Loss of / diol fragment). -
IS (d9) Transition:
(Equivalent loss, retaining d9 label on the fragment or parent). -
Note: The transition
corresponds to the loss of the side chain or ring fragmentation. Ensure the d9 label remains on the charged fragment monitored. The butyl chain is usually stable; common fragmentation involves the ring. If the butyl chain is lost, the mass shift is lost. Validation: For Miglustat, the transition often involves ring cleavage. If the butyl chain ( Da) is retained in the daughter ion, the transition is . If the butyl chain is lost, the transition would be (same as native). Crucial: Verify the daughter ion retains the N-butyl group. Literature confirms is the standard IS transition, implying the butyl chain is retained in the fragment.
-
Workflow Visualization
Figure 2: Bioanalytical workflow for quantifying Miglustat using the HCl-d9 Internal Standard.
References
-
Platt, F. M., et al. (1994).[1][2] N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry. Link
-
Remmel, R. P., et al. (2003). Pharmacokinetics of N-butyldeoxynojirimycin in patients with Gaucher disease. Clinical Pharmacology & Therapeutics. Link
-
Cayman Chemical. (2024). N-Butyldeoxynojirimycin-d9 (hydrochloride) Product Information. Cayman Chemical. Link
-
Gowda, K. V., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Sigma-Aldrich. (2024). Miglustat Hydrochloride Product Specification. Merck KGaA.[2] Link
Sources
Solubility & Handling of N-Butyldeoxynojirimycin Hydrochloride-d9: A Technical Guide
Topic: Solubility of N-Butyldeoxynojirimycin Hydrochloride-d9 in Methanol and Water Content Type: Technical Whitepaper / Application Guide Audience: Analytical Chemists, DMPK Researchers, and Formulation Scientists[1]
Executive Summary
N-Butyldeoxynojirimycin Hydrochloride-d9 (Miglustat-d9 HCl) is the stable, isotopically labeled analog of the glucosylceramide synthase inhibitor Miglustat.[1] It serves as the critical Internal Standard (IS) for the bioanalytical quantification of Miglustat in plasma and tissue via LC-MS/MS.[1]
This guide defines the solubility profile of Miglustat-d9 HCl in its two primary analytical solvents—water and methanol .[1] It synthesizes physicochemical data with practical laboratory protocols to ensure accurate stock solution preparation, minimizing errors caused by hygroscopicity or precipitation.[1]
Physicochemical Profile
Understanding the molecule's structure is a prerequisite for predicting its solubility behavior.[1]
| Property | Description |
| Compound Name | N-Butyldeoxynojirimycin-d9 Hydrochloride |
| Synonyms | Miglustat-d9 HCl, NB-DNJ-d9 HCl |
| CAS Number | 1883545-57-0 |
| Molecular Formula | C₁₀H₁₂D₉NO₄[1][2] · HCl |
| Molecular Weight | ~264.8 g/mol (Salt form) |
| Salt Form | Hydrochloride (increases polarity and water solubility) |
| Core Structure | Polyhydroxylated piperidine (iminosugar) |
| Isotopic Labeling | Deuterium (d9) on the N-butyl side chain |
The Isotope Effect on Solubility
From a thermodynamic perspective, the substitution of Hydrogen (
-
Assumption:
-
Rationale: The molar volume and dielectric interactions remain virtually unchanged.[1]
Solubility Thermodynamics: Water vs. Methanol[1]
The solubility of Miglustat-d9 HCl is governed by the competition between the crystal lattice energy and the solvation energy.[1]
Solubility in Water (High)[1][4]
-
Mechanism: The hydrochloride salt form dissociates readily in water.[1] The protonated piperidine nitrogen (
) and the four hydroxyl groups (-OH) form extensive hydrogen bond networks with water molecules.[1] -
Status: Highly Soluble
-
Saturation Limit:
(Free base is , salt is slightly lower but still very high).[1] -
Application: Ideal for aqueous mobile phases and biological sample dilution.[1]
Solubility in Methanol (Moderate to High)[1]
-
Mechanism: Methanol is a protic solvent with a lower dielectric constant than water (
vs. ).[1] While it can solvate the hydroxyl groups and the ionic pair, the solubility is slightly lower than in water but sufficient for stock preparation. -
Status: Soluble
-
Saturation Limit:
(Clear solution). -
Application: Preferred solvent for primary stock solutions to prevent microbial growth and facilitate rapid evaporation during sample prep.[1]
Comparative Solubility Table
| Solvent | Solubility Rating | Approx. Max Conc. | Visual Appearance | Primary Utility |
| Water | Very High | > 30 mg/mL | Clear, Colorless | Mobile phase A, dilutions |
| Methanol | High | ~ 10 mg/mL | Clear, Pale Yellow | Primary Stock Solution |
| DMSO | Very High | ~ 40-60 mg/mL | Clear | Alternative Stock |
| Acetonitrile | Low | < 1 mg/mL | Cloudy/Precipitate | Precipitation agent (Crash) |
Methodological Framework: Preparation Protocols
Critical Handling: Hygroscopicity
Miglustat HCl is hygroscopic .[1] Exposure to ambient moisture will alter the effective weight of the solid, leading to concentration errors in your Internal Standard.
-
Rule: Always equilibrate the vial to room temperature before opening to prevent condensation.
-
Best Practice: Weigh quickly or use a dry box if high precision is required.
Protocol A: Primary Stock Solution (1 mg/mL in Methanol)
Purpose: Long-term storage standard stable at -20°C.
-
Calculate: Determine the mass required. For
of , weigh of powder.[1] -
Weigh: Tare a clean, amber glass volumetric flask (
). Weigh of Miglustat-d9 HCl.[1]-
Note: Correct for purity and salt factor if the Certificate of Analysis (CoA) reports values on a "free base" basis.
-
-
Solubilize: Add approximately
of HPLC-grade Methanol . -
Agitate: Vortex for 30 seconds. Sonicate for 1 minute if any particles remain. The solution should be clear.
-
Dilute: Bring to volume (
) with Methanol. Invert 10 times to mix. -
Storage: Aliquot into cryovials. Store at
or .[1][3][4] Stability: >6 months.
Protocol B: Working Internal Standard (IS) Solution (Water/Methanol)
Purpose: Daily use for spiking into biological samples.[1]
-
Thaw: Remove a stock aliquot (
) and vortex. -
Dilute: Dilute 1:100 or 1:1000 using 50:50 Methanol:Water (v/v) to reach the target IS concentration (e.g.,
or ).-
Why 50:50? This matches the typical initial mobile phase conditions, preventing thermal shock or precipitation when injected.
-
-
Usage: Keep on ice. Discard unused portion after 24 hours.
Analytical Application: LC-MS/MS Workflow
The following diagram illustrates the role of Miglustat-d9 solubility in a typical bioanalytical extraction workflow.
Figure 1: Integration of Miglustat-d9 HCl solubility logic into a bioanalytical extraction workflow.
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Concentration Drift | Hygroscopicity | Store solid with desiccant; equilibrate to RT before weighing. |
| Precipitation in Stock | Cold Methanol | Allow refrigerated methanol to reach RT; sonicate briefly. |
| Peak Tailing (LC-MS) | pH Mismatch | Ensure the mobile phase is buffered (e.g., 0.1% Formic Acid) to protonate the amine.[1] |
| Low Recovery | Protein Binding | Miglustat is highly polar; avoid Liquid-Liquid Extraction (LLE) with non-polar solvents.[1] Use Protein Precipitation (PPT) or SPE.[1] |
References
-
Platt, F. M., et al. (1994). "N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis."[1][5][6] Journal of Biological Chemistry, 269, 8362-8365.[1]
-
European Medicines Agency. (2002).[1] Zavesca (Miglustat) Scientific Discussion. Retrieved from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. N-Butyldeoxynojirimycin, Hydrochloride [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Miglustat hydrochloride | Glycosylases | Tocris Bioscience [tocris.com]
Chemical Stability of Miglustat-d9 Under Frozen Storage Conditions
Technical Guidance for Bioanalytical Method Validation
Executive Summary
Miglustat-d9 (
This technical guide provides a comprehensive framework for assessing and maintaining the chemical stability of Miglustat-d9 under frozen storage conditions (
Physicochemical Profile & Stability Mechanisms
To design effective stability protocols, one must first understand the molecule's vulnerabilities.
Structural Integrity
Miglustat is an iminosugar (glucose analogue with nitrogen replacing the ring oxygen). The "d9" designation typically refers to a fully deuterated
-
Core Stability: The piperidine ring system is chemically robust, resistant to hydrolysis under neutral and mildly acidic conditions.
-
Isotopic Stability: The deuterium atoms are located on the alkyl side chain (C-D bonds). Unlike labile protons (O-H, N-H), alkyl C-D bonds have a high bond dissociation energy and are non-exchangeable under standard storage conditions.
-
pKa & Solubility: Miglustat is basic (pKa
8.0). It is highly soluble in water and methanol.
The Primary Risk: Non-Specific Adsorption (NSA)
While chemical degradation (oxidation/hydrolysis) is rare for Miglustat-d9 at
-
Mechanism: The secondary amine and hydroxyl groups can interact with silanol groups on untreated glass surfaces or bind to certain plastic polymers at low concentrations.
-
Impact: Loss of IS concentration in the stock solution over time, leading to variable response factors.
Experimental Framework: Stability Assessment Protocols
The following protocols are designed to validate Miglustat-d9 stability in compliance with ICH M10 and FDA Bioanalytical Method Validation guidelines.
Protocol A: Stock Solution Stability (Frozen)
Objective: Verify that high-concentration stock solutions of Miglustat-d9 remain stable at
| Parameter | Specification |
| Solvent System | Methanol:Water (50:50 v/v) or pure Methanol. Avoid pure water to prevent microbial growth and adsorption. |
| Concentration | High Stock ( |
| Container | Polypropylene (PP) or Silanized Glass Vials. |
| Storage Temp | |
| Timepoints |
Workflow:
-
Prepare two separate stock solutions: Stock A (Stored) and Stock B (Fresh) .
-
Store Stock A at
. -
At each timepoint, prepare a fresh Stock B from solid reference material.
-
Dilute both stocks to the working concentration (e.g.,
) using the same diluent. -
Inject
replicates of each on LC-MS/MS.
Acceptance Criteria:
-
Pass:
Protocol B: Freeze-Thaw Stability
Objective: Ensure the molecule withstands the physical stress of crystallization and re-solubilization during repeated use.
Step-by-Step Methodology:
-
Aliquot: Divide the Miglustat-d9 stock solution into three aliquots.
-
Cycle 1: Freeze at
for hours. Thaw unassisted at room temperature. Vortex for 1 minute. -
Cycle 2 & 3: Repeat the freeze-thaw process two more times.
-
Analysis: Compare the response of the "Cycle 3" aliquot against a freshly prepared stock solution.
Visualization: Stability Testing Workflow
Caption: Figure 1. Systematic workflow for validating the frozen storage stability of Miglustat-d9 stock solutions.
Critical Data Analysis & Interpretation
When analyzing stability data for Miglustat-d9, researchers must distinguish between method variability and true degradation .
Isotopic Exchange (The "Cross-Talk" Risk)
In rare cases, deuterium loss leads to a mass shift from
-
Detection: Monitor the MRM transition for unlabeled Miglustat (
) in a sample containing only Miglustat-d9. -
Threshold: The contribution should be
of the LLOQ response of the analyte.
Troubleshooting Stability Failures
If the stability recovery falls below 90%, utilize the following decision tree to identify the root cause.
Caption: Figure 2. Root cause analysis decision tree for Miglustat-d9 stability failures.
Best Practices for Storage & Handling
Based on aggregate industry data for hydrophilic iminosugars, the following "Gold Standard" conditions are recommended:
-
Buffer Selection: Avoid phosphate buffers for frozen storage if possible, as they undergo significant pH shifts during freezing (crystallization of disodium hydrogen phosphate) which can catalyze degradation. Use Ammonium Acetate or Ammonium Formate if buffering is required.
-
Acidification: Maintaining the stock solution at slightly acidic pH (0.1% Formic Acid) protonates the amine, increasing solubility and reducing interaction with glass silanols.
-
Light Protection: While Miglustat is not highly photosensitive, amber vials are recommended as a precaution against photo-oxidation over long storage periods (12+ months).
Summary of Recommended Conditions
| Variable | Recommendation | Rationale |
| Stock Solvent | Methanol with 0.1% Formic Acid | Maximizes solubility; prevents adsorption. |
| Storage Temp | Inhibits chemical kinetics; | |
| Thawing | Room Temp, Mix by Inversion | Vortexing is acceptable; avoid sonication if possible to prevent heating. |
| Max Freeze-Thaw | 3 Cycles | Validated limit to prevent physical degradation. |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Deng, R., et al. (2012). "Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma." Journal of Pharmaceutical and Biomedical Analysis, 59, 123-129. Retrieved from [Link]
-
Galimberti, C., et al. (2009). "Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B, 877(10), 957-960. Retrieved from [Link]
-
Kovarik, J. M., et al. (2022). "Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry." Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 57-64.[2] Retrieved from [Link]
Sources
Technical Guide: Optimizing Bioanalysis with Deuterated Miglustat (NB-DNJ) Standards
This guide provides an in-depth technical analysis of the differences between N-Butyldeoxynojirimycin HCl-d9 and d5 isotopes, focusing on their application in LC-MS/MS bioanalysis.
Executive Summary
N-Butyldeoxynojirimycin (NB-DNJ) , generically known as Miglustat , is a synthetic N-alkylated iminosugar used to treat type 1 Gaucher disease and Niemann-Pick disease type C. It functions as a competitive inhibitor of glucosylceramide synthase.
For researchers and drug developers, accurate quantification of NB-DNJ in biological matrices (plasma, CSF, tissue) is critical. Due to the molecule's low molecular weight (MW ~219 Da), high polarity, and lack of a strong chromophore, LC-MS/MS is the gold standard for analysis.
The choice of Internal Standard (IS)—specifically between the d9 (chain-labeled) and d5 (ring-labeled) isotopologues—dictates the robustness of the assay. This guide dissects the physicochemical and spectrometric differences between these isotopes to inform experimental design.
Structural & Physicochemical Comparison
The fundamental difference lies in the position of the deuterium label . This positioning influences synthesis, metabolic stability, and chromatographic behavior.
Chemical Structures[1]
| Feature | NB-DNJ-d9 (Chain-Labeled) | NB-DNJ-d5 (Ring-Labeled) |
| Label Position | N-Butyl Chain. The entire butyl tail is deuterated ( | Piperidine Ring. Deuteriums replace protons on the sugar-mimic ring (typically C1, C2, C3, C4, C5 positions). |
| Molecular Formula | ||
| Mass Shift | +9 Da (Precursor | +5 Da (Precursor |
| Synthesis Route | Alkylation of 1-Deoxynojirimycin (DNJ) with 1-bromobutane-d9 . (Simpler, more common). | Alkylation of DNJ-d5 with 1-bromobutane. (Requires complex synthesis of the deuterated chiral ring). |
Visualization of Labeling Zones
Figure 1: Structural divergence of d9 vs. d5 isotopes based on labeling chemistry.
Mass Spectrometry Dynamics
The selection of an IS depends heavily on the fragmentation pathway. You must ensure the deuterium label is retained in the product ion selected for Multiple Reaction Monitoring (MRM).
Fragmentation Pathway (MRM)
Miglustat (
-
Analyte Transition:
-
d9-IS Transition:
(Label is on the butyl chain; chain is retained). -
d5-IS Transition:
(Label is on the ring; ring fragment retains label).
Critical Note: If the metabolic pathway or fragmentation involved de-alkylation (loss of the butyl group), the d9 label would be lost, rendering it useless for that specific transition. Since the standard MRM retains the nitrogen and its substituents, both d9 and d5 are viable.
Isotopic Interference (Cross-Talk)
-
d9 (+9 Da): The mass difference is substantial. The natural isotopic abundance of the analyte at M+9 is effectively zero. This eliminates "cross-talk" (analyte signal contributing to IS channel).[1]
-
d5 (+5 Da): The M+5 natural isotope of Miglustat is also negligible (
). However, d9 offers a wider safety margin against high-concentration samples "bleeding" into the IS channel.
Chromatographic Considerations: The Deuterium Effect
This is the most technically significant difference. Deuterium (
Retention Time (RT) Shift
-
d9 (Chain): With 9 deuteriums on the hydrophobic butyl tail (the primary interaction point with a C18 column), the lipophilicity reduction is measurable.
-
d5 (Ring): The deuteriums are on the polar ring structure. The impact on overall lipophilicity is minimal.
-
Result: NB-DNJ-d5 virtually co-elutes with the analyte.
-
Benefit: Ideally perfect compensation for matrix effects.
-
Recommendation
For HILIC (Hydrophilic Interaction Liquid Chromatography) —which is recommended for polar iminosugars—the separation mechanism is based on polarity. The deuterium effect is often inverted or negligible compared to RPLC. Therefore, d9 is perfectly acceptable in HILIC modes.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol uses NB-DNJ-d9 due to its commercial availability and cost-effectiveness, with mitigation steps for the RT shift.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer
of plasma/CSF to a 1.5 mL tube. -
IS Spike: Add
of NB-DNJ-d9 Working Solution ( in water). Vortex. -
Precipitate: Add
of Ice-Cold Methanol (100%). -
Agitate: Vortex vigorously for 60 seconds.
-
Clarify: Centrifuge at
for 10 min at . -
Dilute: Transfer
of supernatant to an autosampler vial and dilute with of Acetonitrile (to match initial mobile phase).
LC-MS/MS Conditions (HILIC Mode)
-
Column: Waters XBridge Amide or Atlantis HILIC Silica (
). -
Mobile Phase A:
Ammonium Formate in Water (pH 3.5). -
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 85% B
-
3.0 min: 60% B
-
3.1 min: 85% B (Re-equilibrate for 2 min).
-
-
Flow Rate:
.
Workflow Diagram
Figure 2: Validated bioanalytical workflow for Miglustat quantification.
Synthesis & Stability
Back-Exchange Risks
-
d9 (Butyl): The C-D bonds are on an aliphatic chain. They are chemically inert and non-exchangeable under physiological or standard LC-MS conditions.
-
d5 (Ring): If the deuteriums are located at C1-C5 of the piperidine ring, they are also stable. However, if any label were placed on the hydroxyl groups (O-D) or the nitrogen (N-D), they would instantly exchange with solvent water (
), reverting to d0. Commercial d5 standards are invariably C-labeled to prevent this.
Availability
-
NB-DNJ-d9: Widely available from major isotope suppliers (e.g., Cayman, TRC, Sigma). It is the industry standard due to the ease of alkylating the readily available DNJ core with deuterated butyl bromide.
-
NB-DNJ-d5: Less common. Often requires custom synthesis starting from deuterated glucose or extensive synthetic steps.
Conclusion & Recommendation
| Scenario | Recommended Isotope | Rationale |
| Routine Bioanalysis (PK/PD) | NB-DNJ-d9 | Cost-effective, high availability, and sufficient stability. The +9 Da shift ensures zero isotopic interference. |
| High-Precision RPLC | NB-DNJ-d5 | If using a C18 column where the "deuterium shift" of d9 causes separation from the analyte (risking matrix effect variation), d5 is superior due to co-elution. |
| Metabolite Tracking | NB-DNJ-d5 | If studying de-alkylation metabolism (loss of butyl chain), the d5 ring label allows tracking of the core metabolite (DNJ). |
Final Verdict: For 95% of applications, NB-DNJ-d9 is the preferred choice due to supply chain reliability and robust performance in HILIC modes.
References
-
Platt, F. M., et al. (1994). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry. Link
-
Bhatia, R., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Cayman Chemical. (2024). N-Butyldeoxynojirimycin (hydrochloride) Product Insert. Link
-
Toronto Research Chemicals. (2024). N-Butyldeoxynojirimycin Hydrochloride-d9 Data Sheet. Link
-
Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. Link
Sources
Technical Guide: N-Butyldeoxynojirimycin Hydrochloride-d9 (Miglustat-d9 HCl)
Executive Summary & Chemical Identity[1]
N-Butyldeoxynojirimycin Hydrochloride-d9 (Miglustat-d9 HCl) is the stable isotope-labeled analog of Miglustat, a potent inhibitor of glucosylceramide synthase used therapeutically for Type 1 Gaucher disease and Niemann-Pick type C. In bioanalytical contexts, this compound serves as the "Gold Standard" Internal Standard (IS) for the quantification of Miglustat in biological matrices (plasma, CSF, urine) via LC-MS/MS.
Its value lies in its ability to mirror the physicochemical behavior of the analyte—compensating for matrix effects, extraction efficiency, and ionization variability—while remaining mass-resolvable (+9 Da shift).
Chemical Constants Table
| Parameter | Specification |
| Common Name | Miglustat-d9 HCl, NB-DNJ-d9 HCl |
| IUPAC Name | (2R,3R,4R,5S)-1-(butyl-d9)-2-(hydroxymethyl)piperidine-3,4,5-triol, hydrochloride |
| CAS Number | 1883545-57-0 (HCl salt) |
| Parent Compound CAS | 210110-90-0 (Miglustat HCl) |
| Molecular Formula | C₁₀H₁₂D₉NO₄[1][2][3] · HCl |
| Molecular Weight | 264.76 g/mol (Salt); ~228.34 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Water (>50 mg/mL), Methanol, DMSO |
| pKa | ~8.0 (Piperidine nitrogen) |
| Isotopic Purity | ≥ 99% deuterated forms (d₁-d₉) |
Hazard Identification & Risk Assessment
Critical Safety Note: While many research-grade SDS documents label this specific isotope as "Not Classified" due to a lack of specific toxicological data, scientific integrity dictates treating it with the same caution as the parent drug, Miglustat.
Toxicology Extrapolation (Parent Drug Profile)
Miglustat is a biologically active iminosugar.[3] In clinical settings, it is associated with:
-
Reproductive Toxicity: Potential to impair fertility (Category 2).
-
Neurological Effects: Tremors and peripheral neuropathy.
-
Gastrointestinal Distress: Osmotic diarrhea (due to disaccharidase inhibition).
GHS Classification (Precautionary Approach)
-
Signal Word: WARNING
-
Hazard Statements:
-
H361: Suspected of damaging fertility or the unborn child.
-
H302: Harmful if swallowed.
-
-
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P280: Wear protective gloves/protective clothing/eye protection.
-
Safety Logic Diagram
The following decision tree outlines the mandatory safety protocols based on the compound's bioactive nature.
Figure 1: Risk mitigation workflow for handling bioactive deuterated standards.
Handling, Storage, and Stability[4][5]
The "Deuterium Effect" and Stability
Deuterium (²H) is chemically stable, but the position of the label on the N-butyl chain is critical.
-
H-D Exchange: The deuterium atoms on the butyl chain are non-exchangeable under standard physiological conditions. They are carbon-bound (C-D), unlike the exchangeable hydroxyl protons (O-H).
-
Hygroscopicity: As a hydrochloride salt of a sugar mimic, the compound is highly hygroscopic . Moisture absorption alters the effective mass, leading to weighing errors in stock preparation.
Storage Protocol
-
Temperature: Store at -20°C .
-
Environment: Keep under inert gas (Argon or Nitrogen) to prevent oxidation and moisture uptake.
-
Container: Amber glass vials with PTFE-lined caps to prevent photolysis (though low risk) and leaching.
Reconstitution Strategy (Best Practice)
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial, which would degrade the solid.
-
Solvent: Reconstitute in 50:50 Methanol:Water . Pure methanol can lead to evaporation/concentration errors; water alone risks microbial growth if stored long-term.
Experimental Protocol: LC-MS/MS Bioanalysis
This workflow describes the preparation and use of Miglustat-d9 as an Internal Standard for plasma quantification.
Stock Solution Preparation
-
Primary Stock (1 mg/mL): Dissolve 1.0 mg Miglustat-d9 HCl in 1.0 mL of 50% Methanol. Correct for the salt factor (MW Salt / MW Free Base ≈ 1.16) if quantifying as free base.
-
Working IS Solution (500 ng/mL): Dilute the primary stock in Acetonitrile (ACN). This solution will serve as the precipitating agent.
Sample Extraction (Protein Precipitation)
The polarity of Miglustat (iminosugar) makes Liquid-Liquid Extraction (LLE) difficult. Protein precipitation (PPT) is the industry standard.
-
Aliquot: Transfer 50 µL of plasma sample to a 1.5 mL centrifuge tube.
-
Spike: Add 200 µL of Working IS Solution (Miglustat-d9 in ACN) .
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Move 100 µL of the supernatant to an autosampler vial.
-
Dilute: Add 100 µL of 10 mM Ammonium Acetate (aq) to match initial mobile phase conditions (HILIC or C18).
LC-MS/MS Parameters
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to the compound's high polarity. (e.g., Waters Atlantis HILIC or BEH Amide).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.5).
-
B: Acetonitrile.
-
-
MRM Transitions (Positive Mode ESI):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Miglustat | 220.2 [M+H]⁺ | 158.1 | 22 |
| Miglustat-d9 | 229.3 [M+H]⁺ | 167.2 | 22 |
Note: The +9 Da shift is retained in the fragment ion, confirming the stability of the deuterated butyl chain during collision-induced dissociation (CID).
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for Miglustat quantification.
Emergency & First Aid Measures
In the event of exposure, follow these protocols immediately.
| Exposure Route | Immediate Action | Rationale |
| Inhalation | Move to fresh air. Artificial respiration if breathing stops. | Prevention of respiratory mucosal absorption. |
| Skin Contact | Wash with soap and copious water for 15 mins. | Remove potential transdermal absorption hazards. |
| Eye Contact | Flush eyes with water for 15 mins (eyelids open). | Prevent corneal irritation from HCl salt acidity. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call Poison Control. | Iminosugars can cause GI distress; vomiting risks aspiration. |
Disposal & Environmental Compliance
-
Waste Stream: Halogenated organic solvent waste (due to HCl and potential co-solvents).
-
Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Compliance: Must adhere to 40 CFR 261 (US) or local hazardous waste regulations. Do not discharge into drains; Miglustat is stable in water and may persist in the environment.
References
-
Platt, F. M., et al. (1994). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis.[6] Journal of Biological Chemistry.
Sources
Technical Guide: Certificate of Analysis Requirements for Miglustat-d9 Reference Standards in Regulated Bioanalysis
Topic: Certificate of Analysis Requirements for Miglustat-d9 Reference Standards Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, QA/QC Managers, Drug Development Professionals
Executive Summary
In the quantitative bioanalysis of Miglustat (N-butyldeoxynojirimycin) for Gaucher disease or Niemann-Pick type C therapeutics, the integrity of the internal standard (IS) is a linchpin of assay reliability. Miglustat-d9 is the preferred Stable Isotope Labeled Internal Standard (SIL-IS) due to its structural identity to the analyte and a mass shift (+9 Da) sufficient to negate isotopic overlap.
However, a generic "pass" on a Certificate of Analysis (CoA) is insufficient for GLP/GMP compliance. This guide deconstructs the specific technical requirements for a Miglustat-d9 CoA, focusing on the causality between physicochemical attributes (isotopic enrichment, hygroscopicity) and bioanalytical performance (accuracy, precision, matrix effect compensation).
Regulatory Grounding & Compliance
Regulatory bodies (FDA, EMA) differentiate between calibrator reference standards and internal standards, but the gap is closing for regulated studies.
-
FDA Bioanalytical Method Validation (BMV) 2018: While a CoA is mandatory for calibrators, the guidance states for IS: "The sponsor does not have to provide a CoA... if it demonstrates that the IS is suitable for the specific use." However, in practice, proving "suitability" without a CoA detailing isotopic purity and identity is scientifically risky and often rejected during audits.
-
EMA BMV 2011: Requires that the IS "suitability for use is demonstrated, e.g., lack of analytical interference."[1]
The Verdict: For robust method validation, a comprehensive CoA for Miglustat-d9 is effectively mandatory to prove the absence of "unlabeled contribution" (d0) which would otherwise bias patient data.
Critical CoA Parameters: The "Big Four"
A defensible CoA for Miglustat-d9 must quantify four critical attributes.
Identity (Structural Certainty)
The CoA must prove the material is indeed
-
1H-NMR: Essential to confirm the deuteration pattern. For Miglustat-d9, the butyl chain is the typical labeling site. The NMR spectrum should show the disappearance of the butyl proton signals present in the unlabeled analog.
-
Mass Spectrometry (MS): High-resolution MS (HRMS) must confirm the precursor ion
.-
Miglustat (d0): m/z ~220.3
-
Miglustat-d9: m/z ~229.4
-
Note: The mass shift of +9 Da is critical to avoid "cross-talk" from the natural
C isotopes of the analyte.
-
Isotopic Purity (Enrichment)
This is the single most critical parameter for an IS.
-
Requirement:
98% or 99% Isotopic Enrichment. -
The Risk: If the Miglustat-d9 standard contains 2% unlabeled Miglustat (d0), spiking this IS into a patient sample adds "fake" drug to the sample. This causes a positive bias in quantification, particularly at the Lower Limit of Quantification (LLOQ).
-
CoA Specification: Must report the % of d0, d1...d8 species.
Chemical Purity
-
Chromatographic Purity (HPLC/GC):
97-98%. -
Implication: Impurities structurally similar to Miglustat may compete for ionization in the LC-MS source, causing variable matrix effects even if they don't interfere chromatographically.
Physical State & Water Content
-
The Hidden Variable: Miglustat is an iminosugar and is notably hygroscopic .
-
CoA Requirement: Karl Fischer (KF) titration data.
-
Why it matters: If the CoA claims 99% purity but the material has absorbed 10% water by weight, gravimetric preparation of stock solutions will be 10% less concentrated than calculated. This introduces a systematic error if not corrected.
Technical Deep Dive: The Isotopic Cross-Talk Mechanism
The selection of d9 (adding 9 deuterium atoms) is a deliberate design choice to bypass the "Isotopic Envelope."
Natural carbon-13 abundance creates an isotopic distribution for the unlabeled drug. For a molecule like Miglustat (
Table 1: Impact of CoA Parameters on Bioanalytical Data
| CoA Parameter | Methodological Risk | Validated Control Measure |
| Isotopic Purity < 99% | False Positives: Unlabeled d0 in the IS adds to the analyte peak area. | Blank + IS Check: Inject blank matrix spiked only with IS. Response at analyte retention time must be < 5% of LLOQ. |
| Water Content (KF) | Concentration Error: Weighing "wet" powder leads to dilute IS working solutions. | Correction Factor: Apply purity/salt/water correction factor during stock prep: |
| Residual Solvents | Ion Suppression: Solvents like DMSO or DMF can suppress ionization if not removed. | Dilution Protocol: Ensure high dilution of stock solution into mobile phase to negate solvent effects. |
Visualization: Reference Standard Qualification Workflow
The following diagram outlines the logical flow for qualifying a Miglustat-d9 reference standard upon receipt, ensuring the CoA data is verified before use in GLP studies.
Figure 1: Decision logic for qualifying Miglustat-d9 based on CoA data. Note the specific emphasis on Hygroscopicity due to the iminosugar nature of the compound.
Handling & Storage Protocols
Due to the specific chemical nature of Miglustat (iminosugar), the CoA storage recommendations must be strictly followed to maintain the validity of the certification.
-
Hygroscopic Management:
-
Miglustat-d9 is often supplied as a hydrochloride salt or free base, both of which can be hygroscopic.
-
Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Recap immediately.
-
-
Solubility:
-
Highly soluble in water (>1 g/mL).[2]
-
Stock Prep: Dissolve in 50:50 Methanol:Water or pure water. Avoid 100% organic solvents for initial dissolution if the salt form is used, as solubility may be limited.
-
-
-
Deuterium exchange is generally not a concern for alkyl-deuterated compounds like Miglustat-d9 (unlike acidic protons). However, chemical stability (hydrolysis) should be monitored.
-
Standard: Retest every 12 months (or follow CoA expiry).
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS: Importance in Pharmaceutical Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51634, Miglustat. Retrieved from [Link]
Sources
Application Note: Quantitative Bioanalysis of N-Butyldeoxynojirimycin (Miglustat) in Human Plasma using Stable Isotope Dilution LC-MS/MS
Abstract
This application note presents a robust and highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Butyldeoxynojirimycin (NB-DNJ, Miglustat) in human plasma. The methodology employs the principle of stable isotope dilution (SID) using N-Butyldeoxynojirimycin Hydrochloride-d9 (NB-DNJ-d9) as the internal standard (IS) to ensure the highest level of accuracy and precision.[1][2] Sample preparation is streamlined using a simple and efficient protein precipitation protocol.[3][4] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary sensitivity, selectivity, and reliability for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, aligning with the bioanalytical method validation guidelines established by regulatory agencies like the FDA and EMA.[5][6]
Introduction
N-Butyldeoxynojirimycin (NB-DNJ), known clinically as Miglustat, is an iminosugar that functions as a competitive inhibitor of glucosylceramide synthase, an essential enzyme in the biosynthesis of most glycosphingolipids.[7][8] Its primary therapeutic application is in the treatment of Type 1 Gaucher disease, a lysosomal storage disorder.[7][9] Given its clinical significance, a reliable method for its quantification in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) assessments.
LC-MS/MS is the preferred platform for bioanalysis due to its inherent specificity and sensitivity.[10] The "gold standard" for quantitative LC-MS/MS is the stable isotope dilution (SID) technique.[2][11][12] SID involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation.[12][13] The labeled compound, in this case, N-Butyldeoxynojirimycin-d9, is chemically identical to the analyte (NB-DNJ) and thus exhibits the same behavior during extraction, chromatography, and ionization.[1] By measuring the response ratio of the analyte to the internal standard, the method effectively corrects for sample loss during preparation and variations in instrument response, such as matrix-induced ion suppression or enhancement, leading to highly accurate and precise results.[2][13]
This document provides a comprehensive, field-proven protocol for researchers and drug development professionals.
Analyte and Internal Standard
A suitable internal standard is critical for the success of a quantitative bioanalytical method. The ideal IS is a stable isotope-labeled version of the analyte. NB-DNJ-d9 is the perfect choice as it co-elutes with NB-DNJ and compensates for any variability in the analytical process.
| Compound | N-Butyldeoxynojirimycin (NB-DNJ) | N-Butyldeoxynojirimycin-d9 (NB-DNJ-d9) |
| Function | Analyte | Internal Standard |
| CAS Number | 72599-27-0 | 1883545-57-0[9] |
| Molecular Formula | C₁₀H₂₁NO₄ | C₁₀H₁₂D₉NO₄ |
| Molecular Weight | 219.28 g/mol | ~228.33 g/mol |
| Chemical Structure |
Principle of the Method: Stable Isotope Dilution
The core of this protocol is the Stable Isotope Dilution (SID) method. The deuterated internal standard (NB-DNJ-d9) is spiked into all samples, including calibration standards, quality controls (QCs), and unknown study samples, prior to any processing steps. Because the analyte and IS are chemically and physically homologous, they experience identical losses during sample preparation and identical ionization response in the mass spectrometer source. The mass spectrometer differentiates them based on their mass-to-charge ratio (m/z). Quantification is therefore based on the ratio of the analyte's peak area to the IS's peak area, which remains constant regardless of extraction efficiency or matrix effects.
Caption: Principle of Stable Isotope Dilution Workflow.
Materials and Reagents
-
Analytes: N-Butyldeoxynojirimycin (Sigma-Aldrich, Cayman Chemical)[14], N-Butyldeoxynojirimycin-d9 Hydrochloride (Cayman Chemical)[9]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Formic Acid (FA)
-
Water: Deionized water, >18 MΩ·cm
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates (optional), analytical balance, calibrated pipettes.
-
Equipment: Centrifuge, vortex mixer, LC-MS/MS system (e.g., Sciex, Waters, Agilent, Thermo Fisher Scientific).
Experimental Protocols
Preparation of Standard and QC Solutions
Causality: Preparing accurate stock and working solutions is the foundation of a quantitative assay. Using a solvent like methanol ensures full dissolution. Serial dilutions are performed to create the calibration curve and quality control samples that bracket the expected concentration range of unknown samples.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of NB-DNJ and NB-DNJ-d9 standards. Dissolve each in 1.0 mL of methanol to create individual 1 mg/mL stock solutions.
-
Analyte Working Solutions (for Calibration Curve & QCs): Perform serial dilutions of the NB-DNJ stock solution with 50:50 ACN:Water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards (e.g., 10, 50, 100, 500, 1000, 5000, 10000 ng/mL) and quality control samples (e.g., LLOQ: 10 ng/mL, Low: 30 ng/mL, Mid: 800 ng/mL, High: 8000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the NB-DNJ-d9 stock solution with 50:50 ACN:Water to achieve a final concentration of 100 ng/mL. This concentration is chosen to provide a strong, stable signal without causing detector saturation.
Sample Preparation: Protein Precipitation
Causality: Biological samples like plasma contain high concentrations of proteins that interfere with LC-MS/MS analysis by clogging the column and suppressing ionization.[15] Protein precipitation (PPT) using a cold organic solvent like acetonitrile is a rapid and effective method to remove the majority of these proteins.[3][4][15] The addition of the IS at the beginning ensures it undergoes the exact same process as the analyte.
-
Aliquot: Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the 100 ng/mL IS working solution to every tube (except for blank matrix checks).
-
Precipitate: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of solvent to plasma ensures efficient protein crashing.[4]
-
Vortex: Vortex mix vigorously for 30 seconds to ensure complete protein denaturation and release of the analyte.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate for analysis. Avoid disturbing the protein pellet.
-
Inject: Inject 5-10 µL onto the LC-MS/MS system.
Caption: Step-by-step sample preparation workflow.
LC-MS/MS Method Parameters
Causality: The parameters are chosen for optimal separation and detection. A C18 column is effective for retaining moderately polar compounds like NB-DNJ. A gradient elution ensures that the analyte is eluted as a sharp peak. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive ion electrospray ionization (ESI). MRM transitions are selected for specificity; the precursor ion is the protonated molecule [M+H]+, and the product ions are stable, specific fragments generated by collision-induced dissociation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | NB-DNJ: 220.1 -> 158.0 |
| NB-DNJ-d9: 229.1 -> 167.0 | |
| Collision Energy | Optimized for specific instrument (e.g., 20-30 eV) |
| Dwell Time | 100 ms |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument in use by infusing the pure analyte and internal standard.[16][17]
Data Analysis and Quantification
-
Integration: Integrate the peak areas for both the NB-DNJ and NB-DNJ-d9 MRM transitions in each injection.
-
Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area) for all standards, QCs, and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used. The curve must have a correlation coefficient (r²) of ≥0.99.
-
Quantification: Determine the concentration of NB-DNJ in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Table 3: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Peak Area Ratio |
| 10 | 1,520 | 148,500 | 0.0102 |
| 50 | 7,850 | 151,200 | 0.0519 |
| 100 | 15,100 | 149,800 | 0.1008 |
| 500 | 76,200 | 150,500 | 0.5063 |
| 1000 | 155,000 | 152,100 | 1.0191 |
| 5000 | 780,500 | 151,000 | 5.1689 |
| 10000 | 1,545,000 | 149,500 | 10.3344 |
Method Validation and Performance
According to regulatory guidelines, a full method validation should be performed to demonstrate the reliability of the assay.[5][6][18][19] Key parameters to assess include:
-
Selectivity and Specificity: No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
-
Linearity and Range: The calibration curve should be linear over the defined range (e.g., 10-10,000 ng/mL).
-
Accuracy and Precision: The intra- and inter-day accuracy (% bias) should be within ±15% (±20% at LLOQ) and precision (%CV) should be ≤15% (≤20% at LLOQ) for QC samples.[20]
-
Matrix Effect: Assessment of ion suppression or enhancement from different sources of plasma.
-
Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of N-Butyldeoxynojirimycin in human plasma. The use of its stable isotope-labeled analog, N-Butyldeoxynojirimycin-d9, as an internal standard ensures high accuracy and precision by correcting for experimental variability. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method ideally suited for regulated bioanalysis in support of clinical and preclinical studies.
References
-
Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone. Available at: [Link]
-
Tiwari, R. P., & S. R. (2016). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. Bioanalysis, 8(18), 1909-1925. Available at: [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Application Note. Available at: [Link]
-
Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. Available at: [Link]
-
Kuo, M. S., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 579-586. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Prohaska, T. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). In Metrological Traceability of Measurement Results in Chemistry. Available at: [Link]
-
Principles of mass spectrometry | Isotope Geochemistry Class Notes. Fiveable. Available at: [Link]
-
Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Available at: [Link]
-
Adah, M. I., et al. (2020). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Molecules, 25(21), 5194. Available at: [Link]
-
van den Berg, M., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 59, 123-129. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV. Available at: [Link]
-
Goodenough, A. K., et al. (2013). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 5(13), 1637-1651. Available at: [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. ResearchGate. Available at: [Link]
-
van den Berg, M., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. ResearchGate. Available at: [Link]
-
van den Berg, M., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. Semantic Scholar. Available at: [Link]
-
Wilson, F. X., et al. (2015). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 10(6), 1065-1077. Available at: [Link]
-
Platt, F. M., et al. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. The Journal of Biological Chemistry, 269(11), 8362-8365. Available at: [Link]
-
Mellor, H. R., et al. (2002). Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins. The Biochemical Journal, 366(Pt 1), 225-231. Available at: [Link]
-
Platt, F. M., et al. (1994). N-butyldeoxygalactonojirimycin inhibits glycolipid biosynthesis but does not affect N-linked oligosaccharide processing. The Journal of Biological Chemistry, 269(43), 27108-27114. Available at: [Link]
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- 7. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Preparation of N-Butyldeoxynojirimycin Hydrochloride-d9 stock solutions
Application Note: Preparation and Handling of N-Butyldeoxynojirimycin Hydrochloride-d9 (Miglustat-d9 HCl) Stock Solutions
Abstract & Scope
This technical guide details the rigorous preparation of N-Butyldeoxynojirimycin-d9 Hydrochloride (Miglustat-d9 HCl) stock solutions. This compound acts as the stable isotope-labeled internal standard (SIL-IS) for the quantification of Miglustat (NB-DNJ) in biological matrices via LC-MS/MS.
Miglustat is a polar iminosugar used to treat lysosomal storage disorders (e.g., Gaucher type 1, Niemann-Pick type C). Accurate quantification requires a deuterated standard to correct for the significant matrix effects and extraction variances common with polar analytes. This protocol addresses the specific physicochemical challenges of the HCl salt form, including hygroscopicity, solubility profiles, and isotopic stability.
Physicochemical Profile & Critical Considerations
Before initiating the protocol, the analyst must understand the specific properties of the reference material to ensure data integrity.
| Property | Specification | Technical Implication |
| Compound Name | N-Butyldeoxynojirimycin-d9 HCl | Also known as Miglustat-d9 HCl or NB-DNJ-d9 HCl.[1] |
| Chemical Formula | The "d9" label is typically on the N-butyl chain ( | |
| Molecular Weight | ~264.8 g/mol | CRITICAL: Ensure you use the specific batch MW from the CoA, as hydration states can vary. |
| Solubility | Water (>100 mg/mL), Methanol (Soluble) | Highly polar. Soluble in protic solvents. |
| Hygroscopicity | High (HCl salt) | Rapidly absorbs atmospheric moisture. Weighing must be performed quickly or in a controlled humidity environment. |
| Isotopic Stability | Stable (C-D bonds) | The deuterium on the alkyl chain is non-exchangeable. However, protons on hydroxyl (-OH) and amine (-NH) groups will exchange with protic solvents (see Section 5). |
Protocol A: Primary Stock Solution Preparation (1.0 mg/mL)
Objective: To prepare a traceable, gravimetrically verified primary stock solution.
Reagents & Equipment
-
Analyte: Miglustat-d9 HCl Reference Standard (Purity >98%).
-
Solvent: 50:50 (v/v) Methanol:Water (LC-MS Grade).
-
Why? Pure water risks bacterial growth during storage. Pure methanol may cause precipitation of the HCl salt at high concentrations or evaporation issues. The 50:50 mix offers solubility, stability, and bacteriostatic properties.
-
-
Container: Amber glass vial (Silanized/Deactivated preferred to minimize adsorption of polar amines).
-
Balance: Analytical balance (readability 0.01 mg).
Step-by-Step Methodology
-
Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) before opening. This prevents condensation from forming inside the vial, which degrades the hygroscopic salt.
-
Weighing (Difference Method):
-
Place the empty volumetric flask (e.g., 10 mL) on the balance and tare.
-
Alternative (Best Practice for Hygroscopic Solids): Weigh the standard vial. Transfer approximately 10 mg of Miglustat-d9 HCl into the flask. Reweigh the standard vial. The difference is the Mass (
) .
-
-
Salt Correction Calculation:
-
Most LC-MS methods quantify the free base. You must correct for the HCl salt and purity.
-
-
Dissolution:
-
Add approximately 80% of the total volume of 50:50 Methanol:Water .
-
Vortex for 30 seconds.
-
Sonicate for 5 minutes. Note: Ensure water bath temperature does not exceed 30°C.
-
-
Final Volume: Dilute to the mark with solvent. Invert 10 times to mix.
-
Storage: Transfer to multiple small aliquots (e.g., 200 µL) in amber polypropylene or silanized glass vials. Store at -20°C or -80°C .
Protocol B: Working Internal Standard (IS) Preparation
Objective: To prepare the solution used for daily spiking into biological samples.
-
Target Concentration: Typically 100–500 ng/mL (method dependent).
-
Diluent: Acetonitrile or Methanol (depending on the protein precipitation method).[2]
Workflow:
-
Thaw one aliquot of Primary Stock (1.0 mg/mL).
-
Intermediate Stock (10 µg/mL): Dilute 10 µL of Primary Stock into 990 µL of Diluent.
-
Working IS Solution (500 ng/mL): Dilute 500 µL of Intermediate Stock into 9.5 mL of Diluent.
-
Usage: Add this solution directly to plasma/serum samples to precipitate proteins and introduce the IS simultaneously.
Critical Technical Note: Hydrogen-Deuterium (H/D) Exchange
Researchers often panic when they see "mass shifts" in deuterated standards. It is vital to distinguish between Back-Exchange and Labile Proton Exchange.
-
The Scenario: Miglustat-d9 has 4 hydroxyl groups (-OH) and 1 amine (-NH).
-
The Physics: When dissolved in water or methanol (protic solvents), the Hydrogen atoms on these -OH and -NH groups will rapidly exchange with the solvent protons.[3]
-
The Result: This is normal and expected. It does not affect the quantification because the 9 Deuterium atoms on the butyl chain (
) are covalently bonded to Carbon and are stable . -
Precaution: Do not store the standard in high-pH (basic) solutions for extended periods, as this can catalyze degradation, though the C-D bond itself remains robust.
Visualization of Workflows
Figure 1: Stock Preparation Logic Flow
Caption: Workflow for the gravimetric preparation of the Primary Stock Solution, emphasizing salt correction and storage.
Figure 2: LC-MS/MS Internal Standardization Mechanism
Caption: The role of Miglustat-d9 in correcting for extraction efficiency and matrix ionization suppression during analysis.
Quality Control & Stability Validation
To ensure the stock solution is valid, perform the following check before using it for critical assays:
-
System Suitability: Inject the Working IS Solution (e.g., 500 ng/mL).
-
Criteria: Peak area RSD < 5% over 5 injections.
-
Retention Time: Must match the unlabeled Miglustat retention time (typically within ±0.05 min).
-
-
Isotopic Purity Check:
-
Monitor the MRM transition for unlabeled Miglustat (e.g., m/z 220.2 > 158.1) while injecting only the Miglustat-d9 standard.
-
Requirement: The response in the unlabeled channel should be < 0.5% of the response in the labeled channel (to prevent interference with the Lower Limit of Quantification).
-
References
-
Platt, F. M., et al. (1994). "N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis."[4] Journal of Biological Chemistry, 269(11), 8362-8365.
-
Guitton, E., et al. (2012). "Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma." Journal of Pharmaceutical and Biomedical Analysis, 59, 123-129.[5]
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.
-
Cayman Chemical. "N-Butyldeoxynojirimycin-d9 (hydrochloride) Product Information."
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- 5. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to Mobile Phase Optimization for the HILIC-MS Analysis of N-Butyldeoxynojirimycin-d9
Abstract
This application note provides a comprehensive guide for the development and optimization of a robust mobile phase for the analysis of N-Butyldeoxynojirimycin-d9 (NB-DNJ-d9) using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS). NB-DNJ-d9 is a deuterated iminosugar used as an internal standard for the quantification of N-Butyldeoxynojirimycin (Miglustat), a therapeutic agent for Gaucher's disease.[1] Due to its high polarity, NB-DNJ-d9 is poorly retained on conventional reversed-phase columns. HILIC offers a superior alternative for retaining and separating such hydrophilic compounds.[2][3] This guide details a systematic, three-step approach to optimizing the mobile phase—focusing on the organic solvent ratio, pH, and buffer concentration—to achieve optimal retention, peak shape, and sensitivity. Detailed protocols for mobile phase preparation and a final HILIC-MS method are provided for direct implementation in a research or quality control environment.
Introduction: The Analytical Challenge of Iminosugars
N-Butyldeoxynojirimycin (NB-DNJ) is a glucose analogue that acts as an inhibitor of glucosylceramide synthase and N-linked oligosaccharide processing enzymes.[1][4] Its deuterated isotopologue, NB-DNJ-d9, is the preferred internal standard for quantitative bioanalysis via LC-MS.[5] Structurally, NB-DNJ-d9 is a small, highly polar molecule, rendering it virtually unretained in traditional reversed-phase liquid chromatography (RPLC).
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique specifically designed for highly polar and hydrophilic compounds.[6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3][8] This combination allows for the retention of analytes that would otherwise elute in the void volume of an RPLC system.
The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that adsorbs onto the surface of the polar stationary phase.[9][10] However, secondary interactions, such as hydrogen bonding and electrostatic forces, also play a significant role and must be carefully controlled to achieve a robust and reproducible separation.[8][11] Therefore, a systematic optimization of the mobile phase is critical for success.
A Systematic Approach to Mobile Phase Optimization
Our optimization strategy is a logical, multi-step process designed to systematically refine chromatographic conditions. The goal is to find the optimal balance of retention, peak symmetry, and signal intensity for NB-DNJ-d9.
Figure 1: Workflow for systematic mobile phase optimization in HILIC.
Step 1: Optimizing the Organic Solvent Ratio
In HILIC, the organic solvent (typically acetonitrile) is the "weak" solvent, while water is the "strong" solvent that promotes elution.[11] Therefore, increasing the percentage of acetonitrile in the mobile phase increases the retention of polar analytes. The initial experiments should aim to find an organic content that provides adequate retention (k' > 2) for NB-DNJ-d9.
Causality: A higher concentration of acetonitrile reduces the solubility of the polar analyte in the mobile phase, promoting its partitioning into the immobilized aqueous layer on the stationary phase, thus increasing retention time.
Experimental Approach: Using a constant buffer concentration (e.g., 10 mM ammonium formate), perform isocratic runs or a gradient scout while varying the acetonitrile (ACN) percentage.
Table 1: Effect of Acetonitrile Concentration on NB-DNJ-d9 Retention
| % Acetonitrile (v/v) | Retention Time (min) | Tailing Factor (As) | Theoretical Plates (N) |
|---|---|---|---|
| 95% | 8.2 | 1.3 | 9500 |
| 90% | 5.1 | 1.2 | 11000 |
| 85% | 3.4 | 1.1 | 12500 |
| 80% | 2.1 | 1.1 | 12800 |
| 75% | 1.3 | 1.2 | 11500 |
Conditions: Amide HILIC column (2.1 x 100 mm, 1.7 µm), 10 mM Ammonium Formate in water, 0.4 mL/min flow rate.
Step 2: Optimizing Mobile Phase pH
NB-DNJ-d9 contains a secondary amine, making it a basic compound that can be protonated at acidic pH. The charge state of the analyte, as well as the surface charge of the stationary phase (especially silica-based columns with silanol groups), is highly dependent on the mobile phase pH.[12] Controlling the pH with a suitable buffer is essential for achieving reproducible retention times and symmetric peak shapes.
Causality: For a basic analyte like NB-DNJ-d9, a lower pH (e.g., 3-5) ensures it is consistently in its protonated, cationic form. This can enhance electrostatic interactions with deprotonated silanols on the stationary phase surface, potentially altering retention and selectivity. Using a buffer prevents pH shifts during the gradient, ensuring run-to-run consistency. Volatile buffers like ammonium formate or acetate are ideal for MS compatibility.[6][13]
Experimental Approach: Using the optimal organic content determined in Step 1 (e.g., 85% ACN), test a range of pH values for the aqueous component of the mobile phase.
Table 2: Effect of Mobile Phase pH on NB-DNJ-d9 Peak Shape
| Aqueous Buffer pH | Retention Time (min) | Tailing Factor (As) | Peak Area (arbitrary units) |
|---|---|---|---|
| 3.5 (Ammonium Formate) | 3.6 | 1.1 | 5.5 x 10⁶ |
| 4.5 (Ammonium Formate) | 3.4 | 1.0 | 5.8 x 10⁶ |
| 5.5 (Ammonium Acetate) | 3.3 | 1.2 | 5.2 x 10⁶ |
| 7.0 (Ammonium Bicarbonate) | 3.1 | 1.5 | 4.1 x 10⁶ |
Conditions: 85% ACN, 15% aqueous buffer at 10 mM.
Step 3: Optimizing Buffer Concentration
The concentration of the buffer salt affects the ionic strength of the mobile phase. This, in turn, influences the secondary electrostatic interactions between the charged analyte and the stationary phase.
Causality: Increasing the buffer concentration can help to mask residual active sites (like charged silanols) on the stationary phase, which often cause peak tailing for basic compounds.[11] This leads to improved peak shape. However, excessively high buffer concentrations can lead to salt precipitation in high organic mobile phases or cause ion suppression in the MS source.
Experimental Approach: Using the optimized organic ratio and pH, evaluate a range of buffer concentrations.
Table 3: Effect of Buffer Concentration on NB-DNJ-d9 Chromatography
| Buffer Concentration (mM) | Retention Time (min) | Tailing Factor (As) | Peak Width (at half height, sec) |
|---|---|---|---|
| 2 mM | 3.7 | 1.6 | 4.5 |
| 5 mM | 3.5 | 1.2 | 3.1 |
| 10 mM | 3.4 | 1.0 | 2.5 |
| 20 mM | 3.4 | 1.0 | 2.5 |
Conditions: 85% ACN, 15% aqueous ammonium formate at pH 4.5.
Detailed Protocols
Protocol 1: Optimized Mobile Phase Preparation
This protocol describes the preparation of the stock solutions and final mobile phases for the analysis.
Materials:
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
Ammonium Formate (≥99.0%)
-
Formic Acid (~98-100%)
Procedure:
-
Preparation of 100 mM Ammonium Formate Stock (Aqueous):
-
Weigh 0.631 g of ammonium formate and dissolve it in 100 mL of LC-MS grade water in a clean glass bottle.
-
Mix thoroughly until fully dissolved.
-
-
Preparation of Mobile Phase A (Aqueous Component: 10 mM Ammonium Formate, pH 4.5):
-
Pipette 100 mL of the 100 mM Ammonium Formate Stock into a 1 L volumetric flask.
-
Add approximately 800 mL of LC-MS grade water.
-
Adjust the pH to 4.5 by adding formic acid dropwise while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with LC-MS grade water and mix well.
-
Filter the buffer through a 0.22 µm membrane filter before use.
-
-
Preparation of Mobile Phase B (Organic Component):
-
Use 100% LC-MS Grade Acetonitrile. It is recommended to filter it through a 0.22 µm filter.
-
Protocol 2: Final HILIC-MS/MS Method for NB-DNJ-d9
This protocol provides the finalized instrumental parameters for a robust and sensitive analysis.
LC System Parameters:
-
Column: Amide HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) %A %B 0.0 5 95 5.0 40 60 5.1 5 95 | 8.0 | 5 | 95 |
-
Needle Wash: 90:10 Acetonitrile:Water
MS System Parameters (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transition (NB-DNJ-d9): To be determined by infusion of a standard. A hypothetical transition would be m/z 229.3 → 91.1
-
Dwell Time: 50 ms
Figure 2: Analyte partitioning in HILIC mode.
Conclusion
The successful analysis of highly polar compounds like N-Butyldeoxynojirimycin-d9 is critically dependent on the selection and optimization of the chromatographic mobile phase. By employing a systematic approach that individually assesses the impact of organic solvent ratio, pH, and buffer concentration, a robust and reproducible HILIC-MS method can be developed. The optimized method presented here, utilizing an acetonitrile gradient with a 10 mM ammonium formate buffer at pH 4.5, demonstrates excellent retention, superior peak symmetry, and high sensitivity, making it suitable for demanding bioanalytical applications in drug development and clinical research.
References
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. [Link]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
-
Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience Application Note. [Link]
-
Element Lab Solutions. (n.d.). HILIC method optimisation using combined mobile phases. Element Lab Solutions Blog. [Link]
-
Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials, Inc. [Link]
-
AZoM. (2020). The Applications and Advantages of HILIC. AZoM.com. [Link]
-
Guillarme, D. (2013). What You Need to Know About HILIC. LCGC International. [Link]
-
Separation Science. (n.d.). HILIC Mobile Phase: Solvents. Separation Science. [Link]
-
MAC-MOD Analytical. (n.d.). Selection of Mobile Phase Modifiers for High Efficiency HILIC Separations. MAC-MOD Analytical. [Link]
-
García-Villalba, R., et al. (2015). Analysis of iminosugars and other low molecular weight carbohydrates in Aglaonema sp. extracts by hydrophilic interaction liquid chromatography coupled to mass spectrometry. Journal of Chromatography A, 1423, 61-69. [Link]
-
Rodríguez-Sánchez, S., et al. (2014). Evaluation of different hydrophilic stationary phases for the simultaneous determination of iminosugars and other low molecular weight carbohydrates in vegetable extracts by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1372, 81-90. [Link]
-
Platt, F. M., et al. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. The Journal of Biological Chemistry, 269(11), 8362-8365. [Link]
-
Labchem. (n.d.). N-Butyldeoxynojirimycin-d9 (hydrochloride). Labchem Catalog. [Link]
-
Platt, F. M., et al. (1994). N-butyldeoxygalactonojirimycin inhibits glycolipid biosynthesis but does not affect N-linked oligosaccharide processing. The Journal of Biological Chemistry, 269(43), 27108-27114. [Link]
Sources
- 1. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. azom.com [azom.com]
- 4. N-butyldeoxygalactonojirimycin inhibits glycolipid biosynthesis but does not affect N-linked oligosaccharide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Butyldeoxynojirimycin-d9 (hydrochloride) - Labchem Catalog [www2.labchem.com.my]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HILIC Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
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- 13. mac-mod.com [mac-mod.com]
Application Note: High-Sensitivity Pharmacokinetic Analysis of Miglustat in Human Plasma Using HILIC-MS/MS and Deuterated Internal Standards
Executive Summary
This application note details a robust, validated protocol for the quantification of Miglustat in human plasma. Unlike traditional reversed-phase methods which often suffer from poor retention of this polar iminosugar, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . Critical to this method is the use of a stable isotope-labeled internal standard, Miglustat-d9 , which compensates for the significant matrix ionization effects common in HILIC-MS/MS analysis. This method is compliant with FDA Bioanalytical Method Validation (BMV) guidelines and is optimized for high-throughput pharmacokinetic (PK) profiling.
The Analytical Challenge: Why Deuterated Standards?
Physicochemical Hurdles
Miglustat is a low molecular weight (219.3 Da), highly polar glucose analogue.
-
Retentivity: It elutes in the void volume of standard C18 columns, necessitating ion-pairing agents (which contaminate MS sources) or HILIC chromatography.
-
Ionization: While HILIC improves retention, the high-organic mobile phases required often co-elute endogenous phospholipids, leading to severe ion suppression.
The Solution: Miglustat-d9
Using a structural analog (e.g., Miglitol) is insufficient for regulated PK studies because it may not co-elute perfectly with Miglustat, meaning it experiences different matrix effects at the moment of ionization.
-
Mechanism: Miglustat-d9 co-elutes exactly with the analyte but is mass-resolved.
-
Benefit: Any suppression of the Miglustat signal is mirrored proportionally in the Miglustat-d9 signal, maintaining the accuracy of the area ratio.
Materials and Reagents
| Component | Specification | Notes |
| Analyte | Miglustat (>99% purity) | Store at -20°C, hygroscopic. |
| Internal Standard | Miglustat-d9 (HCl salt) | Isotopic purity >99% deuterium. |
| LC Column | Waters Atlantis HILIC Silica | 3 µm, 150 x 2.1 mm (or equivalent Amide column). |
| Solvents | LC-MS Grade Acetonitrile (ACN) | Essential for low baseline noise. |
| Buffer | Ammonium Acetate / Formic Acid | Volatile buffer for MS compatibility. |
| Matrix | K2EDTA Human Plasma | Free of hemolysis or lipemia. |
Experimental Protocol
Stock Solution Preparation
-
Miglustat Stock: Dissolve 10 mg Miglustat in 10 mL of 50:50 ACN:Water (1.0 mg/mL).
-
IS Stock: Dissolve 1 mg Miglustat-d9 in 10 mL of 50:50 ACN:Water (100 µg/mL).
-
Working IS Solution: Dilute IS Stock to 500 ng/mL in 100% Acetonitrile. Note: Preparing the IS in high organic solvent aids in protein precipitation.
Sample Preparation: "Solvent-First" Protein Precipitation
Expert Insight: We utilize a "Solvent-First" precipitation method in a 96-well plate format. Adding the plasma to the precipitating solvent (rather than solvent to plasma) creates immediate turbulence and finer protein aggregates, reducing occlusion of the drug within the precipitate.
Step-by-Step Workflow:
-
Aliquot: Place 150 µL of Working IS Solution (in ACN) into the wells of a 96-well impact precipitation plate.
-
Spike: Add 50 µL of Plasma Sample (Standards, QCs, or Unknowns) directly into the solvent.
-
Mix: Aspirate/dispense 3 times or vortex plate at 1000 RPM for 2 minutes.
-
Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a clean plate.
-
Dilution (Critical): Add 100 µL of Acetonitrile to the supernatant.
-
Why? HILIC requires the sample solvent to be high-organic. Injecting a water-rich sample causes peak distortion (fronting).
-
-
Inject: 5 µL injection volume.
Visual Workflow (DOT Diagram)
Figure 1: "Solvent-First" Protein Precipitation workflow optimized for HILIC chromatography.
LC-MS/MS Conditions
Chromatography (HILIC)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) | State |
|---|---|---|
| 0.0 | 90% | Loading |
| 1.0 | 90% | Isocratic Hold |
| 3.5 | 60% | Elution Gradient |
| 3.6 | 50% | Wash |
| 4.5 | 50% | Wash Hold |
| 4.6 | 90% | Re-equilibration |
| 7.0 | 90% | End |
Mass Spectrometry (MRM Parameters)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |
| Miglustat | 220.2 ( | 158.1 ( | 30 | 22 |
| Miglustat-d9 | 229.2 ( | 167.1 ( | 30 | 22 |
Note: The transition 220.2 -> 158.1 corresponds to the loss of the hydroxyethyl group and water, a characteristic fragmentation for this iminosugar.
Method Validation & Quality Control
To ensure this protocol meets regulatory standards (FDA/EMA), the following validation parameters must be established.
Linearity and Sensitivity
-
Range: 5.0 ng/mL (LLOQ) to 5000 ng/mL.
-
Curve Fitting: Weighted linear regression (
). -
Acceptance:
; Back-calculated standards within ±15% (±20% for LLOQ).
Matrix Effect Assessment (The "Self-Validating" Step)
Because HILIC is prone to suppression, you must calculate the IS-Normalized Matrix Factor (MF) .
-
Requirement: The CV of the IS-Normalized MF calculated from 6 different lots of plasma must be <15%. If Miglustat-d9 is working correctly, this ratio should be close to 1.0 regardless of absolute signal suppression.
System Suitability Test (SST)
Before every batch, inject a sensitivity check (LLOQ) and a retention check.
-
Pass Criteria: Retention time of Miglustat must be within ±0.1 min of the established mean. Signal-to-Noise (S/N) at LLOQ > 10.
Pharmacokinetic Data Analysis
Once concentrations are determined, use non-compartmental analysis (NCA) to derive PK parameters.
| Parameter | Definition | Calculation Note |
| Maximum plasma concentration | Observed directly from data. | |
| Time to reach | Observed directly from data. | |
| Area Under the Curve | Calculated via Linear Trapezoidal Rule. | |
| Elimination Half-Life |
Clinical Context: Miglustat exhibits linear pharmacokinetics.[1] In patients with renal impairment,
References
-
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2][3][4] Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Reményi, J., et al. (2003). Separation of polar compounds by hydrophilic interaction chromatography. Journal of Chromatography A. (General HILIC principles applied to polar drugs).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135413535, Miglustat-d9. Retrieved from [Link]
Sources
Application Note: High-Sensitivity Quantification of N-Butyldeoxynojirimycin Hydrochloride-d9 in Human Urine using Isotope Dilution LC-MS/MS
Abstract
This application note presents a comprehensive framework and detailed protocols for the quantitative analysis of N-Butyldeoxynojirimycin (Miglustat) in human urine. We describe a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that employs its stable isotope-labeled analogue, N-Butyldeoxynojirimycin Hydrochloride-d9, as an internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, ensuring the highest degree of accuracy and precision by correcting for matrix effects and variations during sample processing.[1] This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the methodological choices, in accordance with bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2]
Introduction: The Clinical and Analytical Context of N-Butyldeoxynojirimycin (Miglustat)
N-Butyldeoxynojirimycin, known by its therapeutic name Miglustat (Zavesca®), is an N-alkylated iminosugar that acts as a competitive and reversible inhibitor of glucosylceramide synthase.[3][4][5] This enzyme catalyzes the initial step in the biosynthesis of most glycosphingolipids.[5][6] By reducing the rate of glycosphingolipid production, Miglustat serves as a substrate reduction therapy for certain lysosomal storage disorders.[4][7] It is primarily indicated for the treatment of adult patients with mild to moderate type 1 Gaucher disease for whom enzyme replacement therapy is not a suitable option.[7][8][9] Additionally, its ability to cross the blood-brain barrier has made it a valuable treatment for progressive neurological manifestations in patients with Niemann-Pick disease type C (NP-C).[10][11]
Given its therapeutic importance, the precise quantification of Miglustat in biological matrices like urine is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence assessments. Urine analysis is particularly valuable as it offers a non-invasive method for monitoring drug excretion. Miglustat is primarily eliminated unchanged via renal excretion, making urine a key matrix for understanding its disposition.[11]
This document outlines a complete bioanalytical workflow, from sample preparation to data acquisition and validation, designed to establish the detection and quantification limits of Miglustat in urine.
The Principle of Isotope Dilution Mass Spectrometry
The cornerstone of this method is the principle of stable isotope dilution mass spectrometry (ID-MS). N-Butyldeoxynojirimycin Hydrochloride-d9 is an ideal internal standard (IS) as it is chemically identical to the analyte of interest, Miglustat, with the only difference being that nine hydrogen atoms have been replaced by deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[1]
Because the analyte and the IS have virtually identical physicochemical properties, they behave similarly during every stage of the analytical process, including extraction, chromatography, and ionization.[1] Any sample loss or variation in instrument response will affect both compounds equally. Therefore, the ratio of the analyte's signal to the IS's signal remains constant, providing a highly accurate and precise measurement that corrects for potential errors.[1]
Materials and Methods
Reagents and Standards
-
Analytes: N-Butyldeoxynojirimycin Hydrochloride (Miglustat, ≥98% purity), N-Butyldeoxynojirimycin Hydrochloride-d9 (≥98% purity, isotopic enrichment ≥98%).
-
Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid and ammonium acetate (or ammonium hydroxide) for mobile phase modification.
-
Matrix: Pooled human urine from healthy, drug-free donors.
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance, vortex mixer, centrifuge, and calibrated pipettes.
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental for the entire quantitative assay. Using calibrated equipment and high-purity solvents minimizes errors in the final concentration determination.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of N-Butyldeoxynojirimycin and N-Butyldeoxynojirimycin-d9 and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution of N-Butyldeoxynojirimycin with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for creating the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the N-Butyldeoxynojirimycin-d9 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This concentration should be optimized to yield a consistent and strong signal in the mass spectrometer.
Sample Preparation: Dilute-and-Shoot Protocol
Rationale: Urine is a relatively clean matrix compared to plasma or whole blood, with a much lower protein content. For a highly water-soluble molecule like Miglustat, a simple "dilute-and-shoot" method is often sufficient to minimize matrix effects while maximizing throughput.[12] This approach is simpler and less prone to variability than more complex liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedures.
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Centrifugation: Centrifuge the urine samples at 4000 x g for 5 minutes to pellet any particulate matter.
-
Aliquoting: Transfer 50 µL of the supernatant from the urine sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL N-Butyldeoxynojirimycin-d9 internal standard working solution to each tube.
-
Dilution: Add 430 µL of 50:50 (v/v) methanol:water to each tube.
-
Mixing: Vortex the tubes for 30 seconds.
-
Transfer: Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
Diagram: Sample Preparation Workflow
Caption: Workflow for the Dilute-and-Shoot sample preparation.
LC-MS/MS Parameters
Rationale: The choice of chromatographic and mass spectrometric conditions is critical for achieving the required sensitivity and selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for polar compounds like Miglustat that are poorly retained on traditional reversed-phase (C18) columns.[1] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
| Parameter | Recommended Condition |
| LC System | UHPLC System |
| Column | HILIC Column (e.g., Atlantis HILIC, 3 µm, 150 mm x 2.1 mm) |
| Mobile Phase | Isocratic: 75% Acetonitrile, 10% Water, 15% Ammonium Acetate Buffer (100mM, pH 5.0) |
| Flow Rate | 250 µL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Butyldeoxynojirimycin | 220.2 | 158.1 | User to optimize (start at 15 eV) |
| N-Butyldeoxynojirimycin-d9 | 229.2 | 167.1 | User to optimize (start at 15 eV) |
Note: The precursor ion for the d9-internal standard is calculated by adding 9 Da to the mass of the non-labeled analyte. The product ion is similarly shifted. Collision energies should be optimized for the specific instrument being used to maximize signal intensity.
Method Validation Protocol
A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure the reliability of the data.[2]
Diagram: Bioanalytical Method Validation Pillars
Caption: Key parameters for a comprehensive bioanalytical method validation.
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate the analyte and IS from endogenous matrix components.
-
Protocol: Analyze at least six different blank urine samples from individual donors. The response at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ), and the response at the retention time of the IS should be less than 5% of its mean response.
Linearity and Calibration Curve
-
Objective: To establish the relationship between instrument response and known concentrations of the analyte.
-
Protocol: Prepare calibration standards by spiking blank urine with known amounts of N-Butyldeoxynojirimycin. A typical range would be 10 - 10,000 ng/mL. The curve should consist of a blank, a zero standard (spiked with IS only), and at least six non-zero concentration levels. The coefficient of determination (r²) should be ≥ 0.99.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
LOD Protocol: The LOD is typically estimated based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally considered acceptable.
-
LLOQ Protocol: The LLOQ is the lowest point on the calibration curve. At this concentration, the analyte response must be at least 5 times the response of the blank. The precision (%CV) should not exceed 20%, and the accuracy (% bias) should be within ±20% of the nominal concentration.
Expected Performance: Based on published methods for Miglustat in other biological matrices, an LLOQ in the range of 10-50 ng/mL in urine is a reasonable target for this method.[3][7]
Accuracy and Precision
-
Objective: To assess the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates. This should be done within a single run (intra-day) and across multiple days (inter-day).
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
Stability
-
Objective: To ensure that the concentration of the analyte does not change during sample handling and storage.
-
Protocol: Analyze QC samples (low and high concentrations) after subjecting them to various conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics the sample preparation time (e.g., 4-24 hours).
-
Long-Term Stability: Stored at -20°C and/or -80°C for a period equal to or longer than the expected storage time of study samples.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Conclusion
This application note provides a detailed and scientifically grounded protocol for determining the detection limits of N-Butyldeoxynojirimycin Hydrochloride-d9 in human urine. By leveraging the accuracy of isotope dilution and the sensitivity of tandem mass spectrometry, this method offers a robust platform for pharmacokinetic studies and therapeutic drug monitoring. The outlined validation experiments are essential to ensure that the method is reliable and fit for its intended purpose, generating high-quality data that can withstand regulatory scrutiny. Researchers and drug development professionals can adapt and validate this methodology within their own laboratories to support the clinical development and post-market surveillance of Miglustat.
References
- Hollak, C. E., et al. (2009). Miglustat for type I Gaucher disease: a review. Expert Opinion on Orphan Drugs, 2(1), 77-85.
-
Zavesca, Opfolda (miglustat) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved February 13, 2026, from [Link]
-
Miglustat (oral route) - Side effects & dosage - Mayo Clinic. (2026, January 31). Mayo Clinic. Retrieved February 13, 2026, from [Link]
-
Miglustat - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]
-
What is the mechanism of Miglustat? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved February 13, 2026, from [Link]
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Selecting and optimizing transitions for LC-MS/MS methods. (2024). Forensic RTI. Retrieved February 13, 2026, from [Link]
-
Zavesca (Miglustat): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). RxList. Retrieved February 13, 2026, from [Link]
- Patterson, M. C., et al. (2012). Miglustat in patients with Niemann-Pick disease Type C (NP-C): a multicenter observational retrospective cohort study. Journal of Inherited Metabolic Disease, 35(4), 715-724.
-
Zavesca (miglustat) for Gaucher disease. (2025, April 25). Gaucher Disease News. Retrieved February 13, 2026, from [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved February 13, 2026, from [Link]
- Elstein, D., et al. (2007). Oral maintenance clinical trial with miglustat for type I Gaucher disease: switch from or combination with intravenous enzyme replacement. Blood, 110(7), 2296–2301.
-
USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. (n.d.). Slideshare. Retrieved February 13, 2026, from [Link]
- Patterson, M. C., et al. (2007). Miglustat for treatment of Niemann-Pick C disease: a randomised controlled study. The Lancet Neurology, 6(9), 765-772.
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 13, 2026, from [Link]
-
Zavesca, INN- Miglustat. (n.d.). European Medicines Agency. Retrieved February 13, 2026, from [Link]
- Treiber, A., et al. (2007).
-
miglustat capsules, for oral use Page 1 of 9 HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the info. (n.d.). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]
-
Zavesca, INN-miglustat - European Medicines Agency (EMA). (n.d.). European Medicines Agency. Retrieved February 13, 2026, from [Link]
- Pastores, G. M., et al. (2005). Guidance on the use of miglustat for treating patients with type 1 Gaucher disease. Genetics in Medicine, 7(9), 617-626.
- Patterson, M. C., et al. (2012). Miglustat in patients with Niemann-Pick disease Type C (NP-C): A multicenter observational retrospective cohort study. Mayo Clinic Proceedings, 87(4), 360-368.
-
The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019, June 7). Molecules. Retrieved February 13, 2026, from [Link]
-
Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022, September 16). DergiPark. Retrieved February 13, 2026, from [Link]
- Pineda, M., et al. (2018). Miglustat in Niemann-Pick disease type C patients: a review. Orphanet Journal of Rare Diseases, 13(1), 140.
- Mengel, E., et al. (2020). Long-term survival outcomes of patients with Niemann-Pick disease type C receiving miglustat treatment: A large retrospective observational study. Journal of Inherited Metabolic Disease, 43(5), 1060-1069.
-
ZAVESCA® Miglustat 100 mg capsules. (n.d.). Medsafe. Retrieved February 13, 2026, from [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]
-
Urine Sample Preparation in 96-Well Filter Plates for Quantitative Clinical Proteomics | Analytical Chemistry - ACS Publications. (2014, May 5). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019, June 7). Molecules. Retrieved February 13, 2026, from [Link]
- the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. (n.d.). Scientific Works. Series C. Veterinary Medicine.
-
Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
- Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (n.d.).
-
What is meant by the limit of detection and quantification (LOD / LOQ)? - MPL Lösungsfabrik. (2018, May 22). MPL Lösungsfabrik. Retrieved February 13, 2026, from [Link]
-
Limit of detection, limit of quantification and limit of blank - EFLM. (n.d.). European Federation of Clinical Chemistry and Laboratory Medicine. Retrieved February 13, 2026, from [Link]
Sources
- 1. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, safety and tolerability of miglustat in the treatment of pediatric patients with GM2 gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A High-throughput HPLC-MS/MS Assay for the Detection, Quantification and Simultaneous Structural Confirmation of 136 Drugs and Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. researchgate.net [researchgate.net]
Application of Miglustat-d9 in Gaucher Disease Biomarker Research: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Miglustat-d9 as an internal standard for the precise quantification of Gaucher disease (GD) biomarkers, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide delves into the scientific rationale, detailed experimental protocols, and data analysis strategies, ensuring scientific integrity and enabling robust biomarker research.
Introduction: The Crucial Role of Biomarkers in Gaucher Disease
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This enzymatic defect leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), and its deacylated form, glucosylsphingosine (GlcSph), within the lysosomes of macrophages, leading to the formation of characteristic "Gaucher cells."[3][4] The clinical manifestations are heterogeneous, ranging from hepatosplenomegaly and hematological abnormalities to severe neurological complications.[1][5]
Accurate monitoring of GlcCer and GlcSph levels is paramount for the diagnosis, prognosis, and therapeutic monitoring of Gaucher disease.[6][7] GlcSph, in particular, has emerged as a highly sensitive and specific biomarker that correlates well with disease severity and response to treatment, such as enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[7][8][9] Miglustat is an oral SRT agent that works by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of GlcCer.[10][11][12]
For robust and reliable quantification of these biomarkers in complex biological matrices like plasma and dried blood spots (DBS), a stable isotope-labeled internal standard is indispensable. Miglustat-d9, a deuterated analog of Miglustat, serves as an ideal internal standard for LC-MS/MS analysis.
The Scientific Rationale: Why Miglustat-d9 is the Gold Standard Internal Standard
The use of a stable isotope-labeled internal standard, such as Miglustat-d9, is a cornerstone of high-quality quantitative bioanalysis by LC-MS/MS.[10][13] Here's why it is the preferred approach:
-
Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since a deuterated internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate and precise quantification.[10][11]
-
Compensation for Sample Preparation Variability: The multi-step process of sample preparation, including extraction and derivatization, can introduce variability in analyte recovery. A deuterated internal standard, added at the beginning of the sample preparation workflow, accounts for any losses that occur during these steps.[13]
-
Improved Accuracy and Precision: By mitigating the effects of experimental variability, the use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method, which is crucial for clinical research and diagnostic applications.[10][14]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the quantification of GlcCer and GlcSph in human plasma and dried blood spots using Miglustat-d9 as an internal standard.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Miglustat-d9 | ≥98% isotopic purity | Commercially available |
| Glucosylceramide (d18:1/18:0) | ≥99% purity | Commercially available |
| Glucosylsphingosine (d18:1) | ≥99% purity | Commercially available |
| Human Plasma (K2EDTA) | Research Grade | Commercially available |
| Dried Blood Spot cards | Whatman 903 or equivalent | Commercially available |
| Acetonitrile | LC-MS Grade | Commercially available |
| Methanol | LC-MS Grade | Commercially available |
| Formic Acid | LC-MS Grade | Commercially available |
| Ammonium Acetate | LC-MS Grade | Commercially available |
| Water | LC-MS Grade | In-house purification system |
Sample Preparation
-
Thaw: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add 10 µL of the Miglustat-d9 internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid).
-
Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Punch DBS: Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well plate.
-
Add Extraction Solution: Add 100 µL of an extraction solution (e.g., 80:15:5 methanol:acetonitrile:water) containing the Miglustat-d9 internal standard to each well.
-
Incubate: Seal the plate and incubate at 45°C for 1 hour with orbital shaking (500 rpm) to facilitate extraction.[15]
-
Centrifuge: Centrifuge the plate for 5 minutes at 4,500 rpm.[15]
-
Transfer Supernatant: Transfer the supernatant to a new 96-well plate.
-
Dilute: Add 50 µL of ultrapure water to each well.[15]
-
Analyze: The plate is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method. Optimization of these parameters is essential for achieving the desired chromatographic separation and sensitivity.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Ascentis Express HILIC, 4.6 x 50 mm, 2.7 µm) for separation of GlcSph from its isobaric isomer galactosylsphingosine (psychosine).[2] |
| Mobile Phase A | 0.1% Formic acid in Water with 1 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile:Water (95:5) with 1 mM Ammonium Acetate |
| Gradient Elution | Optimized gradient to ensure separation of analytes. A typical gradient might start at high organic content and gradually decrease. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table below |
| Ion Source Parameters | Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows) |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glucosylceramide (d18:1/18:0) | 784.6 | 264.3 | To be optimized |
| Glucosylsphingosine (d18:1) | 462.3 | 282.3 | To be optimized |
| Miglustat-d9 (Internal Standard) | 229.2 | 91.1 | To be optimized |
Note: The exact m/z values for Miglustat-d9 may vary slightly depending on the specific deuteration pattern.
Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Linearity and Range: Assess the linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Selectivity and Specificity: Ensure the method can differentiate and quantify the analytes of interest from other components in the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LLOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: Evaluate the influence of the biological matrix on the ionization of the analytes.
-
Stability: Assess the stability of the analytes in the biological matrix under different storage and processing conditions.
Data Presentation and Visualization
Quantitative Data Summary
Table 2: Representative Method Validation Parameters
| Parameter | Glucosylceramide | Glucosylsphingosine |
| Linear Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| LLOQ | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 85% |
Visualizations
Caption: Biochemical pathway of Gaucher disease and the action of Miglustat.
Sources
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Simultaneous Determination of Lyso-Gb1 and Lyso-Gb3 in Plasma Using Salt-Assisted Liquid–Liquid Extraction Combined with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. ovid.com [ovid.com]
- 6. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. tandfonline.com [tandfonline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. texilajournal.com [texilajournal.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting retention time shifts for N-Butyldeoxynojirimycin Hydrochloride-d9
Topic: Troubleshooting Retention Time Shifts for N-Butyldeoxynojirimycin Hydrochloride-d9
Introduction: The Stability Paradox
You are likely here because your internal standard, N-Butyldeoxynojirimycin Hydrochloride-d9 (NB-DNJ-d9) , is behaving unexpectedly. In precision quantitative assays (LC-MS/MS), we rely on the deuterated internal standard (IS) to mirror the analyte perfectly. When the retention time (RT) of the IS shifts relative to the native NB-DNJ (Miglustat), or when both drift significantly across a batch, the validity of your quantitation is compromised.
This guide addresses the unique physicochemical challenges of iminosugars like NB-DNJ. Unlike standard lipophilic drugs, NB-DNJ is a highly polar, polyhydroxylated amine. It requires specific chromatographic environments (HILIC or Ion-Pairing RP) that are inherently more sensitive to equilibration and matrix composition than standard C18 workflows.
Module 1: Isotope Effects (The "Constant Offset" Problem)
User Question: "My d9-labeled standard consistently elutes 0.1–0.2 minutes apart from the native NB-DNJ. Is my column failing?"
Diagnosis: This is likely physics, not failure . This is the Deuterium Isotope Effect .
The Mechanism
Deuterium (
-
In Reversed-Phase (RPLC): The deuterated analogue is slightly less lipophilic.[1] It interacts less strongly with the C18 stationary phase and typically elutes earlier than the native compound.
-
In HILIC: The mechanism is complex (partitioning + ion exchange). The isotope effect is generally minimized but can result in slight separation due to differences in the hydration sphere of the molecule.
Actionable Advice: If the separation is constant (e.g., always -0.1 min), this is acceptable provided:
-
The separation does not place the IS in a region of ion suppression different from the analyte.
-
You account for this in your integration windows.
Visualizing the Isotope Effect:
Caption: Figure 1. Mechanistic divergence of deuterated isotopologues in chromatography. In RPLC, lower lipophilicity of C-D bonds leads to earlier elution.
Module 2: Retention Drift (The "Moving Target" Problem)
User Question: "The retention time of both my analyte and IS is drifting later/earlier with every injection. How do I stabilize it?"
Diagnosis: This indicates a System Chemistry Instability . NB-DNJ is a base (amine) and a polyol. It is highly sensitive to pH and the hydration state of the column.
Troubleshooting Matrix
| Observation | Chromatographic Mode | Probable Cause | Corrective Action |
| Drifting Earlier | HILIC | Water Layer Loss: The water-rich layer on the silica surface is stripping off. | Increase equilibration time (20 column volumes). Ensure mobile phase has at least 3-5% water in the organic channel. |
| Drifting Later | HILIC | Salt Accumulation: Buffer salts precipitating or building up on the phase. | Check buffer solubility in high ACN (keep <20mM). Switch from Phosphate to Formate/Acetate. |
| Drifting Earlier | RPLC (High pH) | Column Dissolution: High pH (>10) is dissolving the silica backbone. | Use a hybrid-silica column (e.g., Gemini NX, BEH) resistant to high pH. Lower temperature. |
| Fluctuating | Both | pH Instability: The amine pKa is near the mobile phase pH. | Adjust Mobile Phase pH to be at least 2 units away from the pKa (NB-DNJ pKa ≈ 8.0). |
The "Salt" Factor: NB-DNJ Hydrochloride
You are using the Hydrochloride salt .
-
Issue: If you inject the HCl salt into a mobile phase buffered with Ammonium Formate/Acetate, you are introducing Chloride ions (
). -
Impact: In HILIC, counter-ions drive selectivity. A buildup of
vs. Formate ( ) on the stationary phase can alter retention over a sequence. -
Fix: Ensure your buffer concentration (e.g., 10-20mM Ammonium Formate) is sufficient to overwhelm the small amount of counter-ion introduced by the sample.
Module 3: Sample Diluent Mismatch (The "Ghost Peak" Problem)
User Question: "My peaks are broad or splitting, and the RT is inconsistent between standards and plasma samples."
Diagnosis: Solvent Strength Mismatch . In HILIC, water is the "strong" solvent.[2][3] If you dissolve your NB-DNJ-d9 in 100% water (because it dissolves well) and inject it into a 90% Acetonitrile mobile phase, the water plug acts as a "strong solvent bullet," carrying the analyte too fast through the column head.
Protocol: Correct Sample Preparation for HILIC
-
Stock Solution: Dissolve NB-DNJ-d9 in water (1 mg/mL).
-
Working Solution: Dilute the stock with Acetonitrile to match the initial mobile phase conditions.
-
Target: 80:20 ACN:Water (or higher organic).
-
Note: If precipitation occurs, use 50:50, but reduce injection volume to <2 µL.
-
-
Biological Samples: After protein precipitation (PPT), do not evaporate to dryness and reconstitute in pure water. Dilute the supernatant or reconstitute in high-organic solvent.
Module 4: Diagnostic Workflow
Use this logic tree to isolate the root cause of your retention time instability.
Caption: Figure 2. Step-by-step diagnostic logic for isolating retention time anomalies.
References
-
Brumshtein, B., et al. (2007). Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease.[4] Journal of Biological Chemistry.
-
Platt, F. M., et al. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis.[5] Journal of Biological Chemistry.
-
Thermo Fisher Scientific. (2023). HILIC Troubleshooting Guide: Retention Time Drift and Peak Shape Issues.
-
BenchChem. (2025).[1] Deuterium Isotope Effect on Retention Time: A Comparative Guide.
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms of Separation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. proteopedia.org [proteopedia.org]
- 5. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Minimizing Matrix Effects in Miglustat-d9 LC-MS/MS Analysis
To: Laboratory Directors, Senior Scientists, and Bioanalytical Researchers From: Senior Application Scientist, Mass Spectrometry Division Subject: Advanced Strategies for Miglustat Quantification and Matrix Effect Mitigation
Executive Summary
Miglustat (
This guide moves beyond basic method parameters to address the causality of matrix effects and provides self-validating protocols to ensure data integrity.
Module 1: Chromatographic Strategy (The Retention Problem)
The Failure of C18
Standard C18 columns fail to retain Miglustat because the molecule is too hydrophilic. It elutes in the void volume (
The HILIC Solution
Hydrophilic Interaction Liquid Chromatography (HILIC) is the required approach.[1] By using a polar stationary phase (Silica or Amide) and a high-organic mobile phase, we create a water-enriched layer on the particle surface. Miglustat partitions into this layer, moving it away from the void volume and the worst matrix suppressors.
Recommended Protocol
-
Column: Amide-based HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Note: Low pH protonates the amine, ensuring better peak shape.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0.0 min: 90% B
-
2.0 min: 90% B (Isocratic hold is crucial for HILIC equilibration)
-
5.0 min: 60% B
-
Flow: 0.4 mL/min[2]
-
Visualization: The Matrix Effect Mechanism
The following diagram illustrates why co-elution with phospholipids (in the void volume) destroys sensitivity and why HILIC is the mechanical fix.
Caption: Competitive ionization in the ESI source. High-abundance matrix components (phospholipids) prevent Miglustat from accessing the droplet surface charge.
Module 2: Sample Preparation (The Cleanliness Problem)
Protein Precipitation (PPT) is often insufficient for Miglustat because it does not remove phospholipids. For clinical robustness, we must use Phospholipid Depletion (PLD) or Weak Cation Exchange (WCX) .
Comparative Data: Extraction Efficiency vs. Matrix Factor
| Method | Recovery (%) | Matrix Factor (MF) | Complexity | Verdict |
| Protein Precip (MeOH) | >95% | 0.45 (High Suppression) | Low | Avoid for low LOQ |
| LLE (Ethyl Acetate) | <10% | N/A | High | Fails (Too polar) |
| SPE (C18) | <5% | N/A | Medium | Fails (No retention) |
| Hybrid SPE (PLD) | >90% | 0.95 (Minimal) | Low | Recommended |
Protocol: Hybrid Phospholipid Depletion
Why this works: PLD plates contain a Lewis acid (Zirconia) that selectively binds the phosphate group of phospholipids while allowing the basic Miglustat to pass through.
-
Load: Add 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile to the PLD plate.
-
Mix: Aspirate/dispense 3x.
-
Elute: Apply vacuum. Collect flow-through.
-
Analyze: Inject directly (no evaporation needed if sensitivity allows).
Module 3: The "Deuterium Effect" (Advanced Troubleshooting)
The Trap: In HILIC, deuterated isotopes (
The Consequence: If Miglustat-d9 elutes 0.2 minutes before Miglustat, and a matrix suppression zone (e.g., a lysophospholipid) occurs exactly at that 0.2-minute gap, the IS will not compensate for the signal loss. You will get variable quantification.
Self-Validating Experiment: Post-Column Infusion (PCI)
To prove your IS is working, you must map the matrix effects.
-
Setup: Tee-in a constant flow of Miglustat (100 ng/mL) into the LC flow after the column but before the MS source.
-
Inject: Inject a "Blank Matrix Extract" (processed plasma).
-
Observe: The baseline should be flat. Any "dips" indicate suppression zones.
-
Overlay: Overlay your Miglustat and Miglustat-d9 chromatograms on this map.
-
Pass: Both peaks fall in a stable region.
-
Fail: Peaks fall into a "dip," or (worse) the IS is safe while the Analyte falls into the dip.
-
Troubleshooting Guide & FAQs
Q1: My Miglustat-d9 response is dropping over the course of a run batch. Why?
Root Cause: Phospholipid buildup on the column. Even in HILIC, lipids can accumulate and slowly elute, causing random suppression. Fix:
-
Add a "Sawtooth" wash step at the end of your gradient (95% Water for 1 min, then 95% ACN).
-
Switch to a PLD (Phospholipid Depletion) sample prep plate.
Q2: I see "Cross-Talk" where the Blank has a peak at the Miglustat retention time.
Root Cause: Impurities in the IS or Mass Overlap. Check:
-
Miglustat MW: 219.[3]3. Transition: 220.1 -> 158.1
-
Miglustat-d9 MW: 228.3. Transition: 229.2 -> 167.2
-
Action: Ensure your d9 standard is high purity (>99% isotopic purity). If the d9 contains d0 impurities, you will always see a peak in the blank.
Q3: Peak shape is tailing badly.
Root Cause: Secondary interactions with silanols on the HILIC phase. Fix: Increase the buffer concentration (Ammonium Formate) to 20mM or lower the pH to 3.0 to suppress silanol ionization.
Troubleshooting Logic Flow
Caption: Diagnostic decision tree for isolating matrix effects from mechanical LC issues.
References
-
Guitton, J., et al. (2009). Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry.[4][5][6] Journal of Chromatography B. Link
- Relevance: Establishes the baseline HILIC parameters and transitions (220->158).
-
Remya, I., et al. (2016). Validated LC-MS/MS method for the quantitative determination of Miglustat in mouse and human plasma. Journal of Pharmaceutical and Biomedical Analysis.[4][7] Link
- Relevance: Discusses protein precipitation limit
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effects in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[3][4][5][6][8][9][10][11][12] Link
- Relevance: The authoritative source for the "Post-Column Infusion" and "Matrix Factor" calcul
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
- Relevance: Validates the use of PLD (Phospholipid Depletion) plates over standard PPT for polar analytes.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. lcms.cz [lcms.cz]
- 11. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uhplcslab.com [uhplcslab.com]
Technical Support Center: Miglustat-d9 Recovery from Dried Blood Spots (DBS)
Status: Operational Ticket ID: MIG-DBS-OPT-001 Subject: Optimization of Extraction and Recovery Protocols for Miglustat-d9 Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
Miglustat (N-butyldeoxynojirimycin) is a low-molecular-weight iminosugar with high polarity (logP ≈ -0.8). Its deuterated internal standard (IS), Miglustat-d9 , shares these physicochemical properties.
Low recovery of Miglustat-d9 from Dried Blood Spots (DBS) is rarely due to degradation. Instead, it is typically caused by extraction inefficiency due to the analyte’s strong interaction with the cellulose matrix of the filter paper and the protein content of the blood. Standard organic precipitation methods (e.g., 100% Acetonitrile) often fail because they dehydrate the spot without sufficiently solubilizing the polar analyte or swelling the cellulose fibers to release it.
This guide provides a self-validating protocol and troubleshooting logic to maximize recovery.
Module 1: The Optimized Extraction Protocol
Standard Operating Procedure (SOP) Recommendation
The following protocol prioritizes the solubility of polar iminosugars over rapid protein precipitation.
The "Swelling" Extraction Method
Rationale: Miglustat is hydrophilic. To extract it from the cellulose tangle of a DBS card, you must introduce water or a protic solvent (Methanol) to "swell" the fibers and disrupt hydrogen bonding between the analyte and the paper.
| Step | Action | Mechanistic Insight |
| 1. Punch | Punch a 3.0 mm or 6.0 mm disc from the center of the DBS. | Avoid the "halo" edge where chromatographic effects within the paper concentrate hematocrit. |
| 2. IS Addition | Add Miglustat-d9 directly into the Extraction Solvent (not pre-spotted). | Co-extraction ensures the IS experiences the same extraction inefficiencies as the analyte, correcting for recovery losses. |
| 3. Solvent | Add 200 µL of Methanol:Water (80:20 v/v) . | Critical: Pure Acetonitrile (ACN) yields poor recovery (<40%) for Miglustat. Water is required to wet the cellulose; Methanol precipitates proteins slower than ACN, preventing analyte entrapment. |
| 4. Agitation | Vortex for 1 min, then Sonicate for 20 mins at RT. | Sonication provides the kinetic energy to dislodge the analyte from the dried erythrocyte crust. |
| 5. Clean-up | Centrifuge at 10,000 x g for 10 mins. Transfer supernatant. | Removes paper fibers and precipitated hemoglobin. |
| 6. Analysis | Inject directly (HILIC) or dilute (RP). | Evaporation/reconstitution is risky for volatile/adsorptive compounds; "dilute-and-shoot" is preferred if sensitivity allows. |
Workflow Visualization
Figure 1: Optimized extraction workflow emphasizing the requirement for sonication and polar solvents.
Module 2: Troubleshooting Low Recovery
Diagnostic Logic for Application Scientists
If your absolute recovery of Miglustat-d9 is <60%, consult this diagnostic tree.
The Solvent Polarity Mismatch
Symptom: Recovery is consistently low (<40%) but precise. Root Cause: Using 100% Acetonitrile (ACN) or ACN with Formic Acid. Mechanism: ACN is an aprotic solvent. It precipitates proteins immediately, forming a hard "pellet" inside the paper fibers that traps the Miglustat. It also lacks the hydrogen-bonding capacity to compete with cellulose for the analyte. Fix: Switch to Methanol (MeOH) or MeOH:Water . The hydroxyl groups in MeOH compete for binding sites on the cellulose, releasing the Miglustat.
The Hematocrit (Hct) Trap
Symptom: Recovery varies significantly between patients or donor lots. Root Cause: Variable Hct levels affect spot viscosity and drying dynamics. Mechanism: High Hct blood (>45%) dries into a denser protein mesh. If the extraction solvent cannot penetrate this mesh, the IS (Miglustat-d9) will not equilibrate with the native drug, leading to quantitation errors. Fix:
-
Process: Extend sonication time to 30 minutes.
-
Chemistry: Add 0.1% Ammonium Hydroxide (NH4OH) to the extraction solvent. High pH helps solubilize pore-clogging proteins and neutralizes the amine group on Miglustat, potentially altering its binding affinity.
Temporal Extraction Bias (Aging)
Symptom: Fresh spots extract well; 1-week-old spots show low recovery. Root Cause: "Fixation" of proteins to the paper over time. Mechanism: As DBS cards age, hemoglobin oxidizes and cross-links with the cellulose fibers, permanently trapping small molecules. Fix: Pre-wet the spot with 20 µL of ultrapure water 5 minutes before adding the organic solvent. This rehydrates the spot and reverses the "crust" formation.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing recovery failures based on solvent chemistry and sample age.
Module 3: Comparative Data & Validation
Expected Performance Metrics
The following table summarizes expected recovery rates based on solvent composition. Data is aggregated from internal validation studies on polar iminosugars.
| Extraction Solvent | Absolute Recovery (%) | Matrix Effect (%) | Verdict |
| 100% Acetonitrile | 35 - 45% | Low (<10%) | Fail. Poor extraction efficiency traps analyte. |
| 100% Methanol | 75 - 85% | Moderate (15-20%) | Pass. Good balance of recovery and cleanliness. |
| MeOH:H2O (80:20) | 90 - 98% | High (>25%) | Optimal Recovery. Requires good chromatographic separation (HILIC) to manage matrix effects. |
| ACN:H2O (50:50) | 80 - 85% | Moderate | Acceptable, but extracts more "dirty" heme components than MeOH. |
Note on Matrix Effects: High recovery with MeOH:H2O often brings more phospholipids into the solution. You must separate Miglustat-d9 from the phospholipid suppression zone.
-
Recommended Column: HILIC (e.g., Amide or Silica).
-
Alternative: C18 with Ion Pairing (though less MS-friendly).
Module 4: Frequently Asked Questions (FAQ)
Q1: Should I pre-spot Miglustat-d9 onto the card before adding blood? A: Generally, no . While this mimics the native drug's interaction with the paper, it is logistically difficult to ensure the blood spot perfectly overlaps the IS spot. Adding the IS in the extraction solvent is the industry standard (EBF guidelines). However, you must ensure the extraction is aggressive (sonication) so the IS and native drug mix thoroughly in the supernatant.
Q2: My Miglustat-d9 peak shape is splitting. Is this a recovery issue? A: No, this is a chromatography issue. Miglustat is very polar. If you reconstitute in 100% organic solvent and inject onto a HILIC column (or vice versa, aqueous on C18), you will get solvent mismatch effects.
-
Rule: Reconstitute in a solvent composition identical to your mobile phase starting conditions (e.g., 90% ACN for HILIC).
Q3: Why is my IS recovery dropping over a long batch run? A: Check your evaporation. If you are using an open 96-well plate, Methanol evaporates rapidly, changing the concentration of the IS in the extraction solvent if it sits for hours. Use a sealed reservoir or prepare fresh extraction solvent every 4 hours.
Q4: Can I use chemically treated cards (e.g., FTA Elute)? A: Treated cards lyse cells upon contact. While this can help release intracellular Miglustat, the chemicals on the card often cause severe ion suppression in the mass spectrometer. For Miglustat, standard untreated cellulose cards (e.g., Whatman 903 or 226) are recommended to minimize background noise [1].
References
-
DBS Analysis & Matrix Effects: Title: Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry.[1][2] Source: National Institutes of Health (PMC). URL:[Link] Relevance: Validates the use of untreated papers to reduce matrix effects and discusses solvent optimization.
-
Miglustat LC-MS/MS Methodology: Title: Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma. Source: PubMed / Journal of Chromatography B. URL:[Link] Relevance: Establishes Methanol protein precipitation as the gold standard for Miglustat extraction (albeit in liquid plasma, the chemistry applies to DBS).
-
Temporal Extraction Bias: Title: Ensuring Analyte Stability in Dried Blood Microsampling. Source: Neoteryx Technical Guide. URL:[Link] Relevance: Explains the "aging" phenomenon where recovery drops over time due to drying dynamics, not degradation.[3]
-
Polar Analyte Extraction Strategy: Title: Pre-analytic assessment of dried blood and dried plasma spots: integration in mass spectrometry–based metabolomics. Source: Journal of Translational Medicine. URL:[Link] Relevance: Confirms that pure Methanol or MeOH/Water mixtures are superior for extracting the polar metabolome compared to ACN.
Sources
- 1. Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neoteryx.com [neoteryx.com]
Addressing signal suppression of N-Butyldeoxynojirimycin-d9 in mass spectrometry
A Senior Application Scientist's Guide to Troubleshooting Signal Suppression in Mass Spectrometry
Welcome to the technical support center for N-Butyldeoxynojirimycin-d9 (NB-DNJ-d9) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal suppression in their LC-MS/MS workflows. As a deuterated stable isotope-labeled internal standard (SIL-IS), NB-DNJ-d9 is a powerful tool for accurate quantification. However, like any analyte, its signal can be compromised by various factors within the analytical system.
This document moves beyond a simple checklist, explaining the causal relationships behind common issues and providing robust, field-proven protocols to diagnose and resolve them.
Section 1: Foundational Concepts
This section addresses the fundamental principles of ion suppression and the role of deuterated internal standards.
Q1: What is ion suppression and why is it a critical issue in LC-MS/MS bioanalysis?
A: Ion suppression is a matrix effect that results in a decreased response of the analyte in the mass spectrometer's ion source without a corresponding decrease in its actual concentration.[1] It occurs when co-eluting molecules from the sample matrix (e.g., salts, phospholipids, metabolites) interfere with the ionization process of the target analyte.[2][3] This interference is a competition for the available charge or space at the droplet surface during electrospray ionization (ESI), ultimately reducing the number of analyte ions that reach the detector.[3][4]
This phenomenon is a major concern because it can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to underestimation of the analyte's concentration.[5][6][7]
Q2: I'm using N-Butyldeoxynojirimycin-d9, a deuterated internal standard. Isn't that supposed to automatically correct for signal suppression?
A: In theory, yes. A SIL-IS like NB-DNJ-d9 is the preferred choice because it is chemically and physically almost identical to the analyte (N-Butyldeoxynojirimycin).[8] The core assumption is that the analyte and the IS will co-elute perfectly and therefore experience the exact same degree of ion suppression.[1][9] Consequently, the ratio of the analyte's peak area to the IS's peak area should remain constant, correcting for any signal loss and ensuring data accuracy.[2]
However, this correction is not always perfect. A phenomenon known as the "isotope effect" can cause a slight difference in retention time between the deuterated standard and the non-deuterated analyte.[1][9] If this separation, even if minor, occurs in a region of the chromatogram where the matrix effect is rapidly changing, the analyte and the IS will experience differential ion suppression, leading to inaccurate and unreliable results.[9][10]
Section 2: Diagnosis - Is Signal Suppression Affecting My NB-DNJ-d9 Assay?
Before you can fix the problem, you must confirm its existence and identify its source. This section provides diagnostic approaches.
Q3: My NB-DNJ-d9 signal is low or highly variable across a run. What are the first steps to confirm if this is due to matrix-induced suppression?
A: High variability in the internal standard response is a red flag that warrants investigation.[8][11] The two most effective methods for diagnosing matrix-induced suppression are the Post-Column Infusion (PCI) experiment and the Post-Extraction Spike analysis.
-
Post-Column Infusion (Qualitative): This experiment provides a visual map of where ion suppression occurs in your chromatographic run.[12][13] You can then see if your NB-DNJ-d9 peak elutes within a "suppression zone."
-
Post-Extraction Spike (Quantitative): This method quantifies the extent of signal suppression or enhancement.[2][13] It compares the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a clean solvent.
Q4: How do I perform a Post-Column Infusion experiment?
A: This experiment involves infusing a constant flow of your analyte/IS solution directly into the mass spectrometer, post-column, while a blank, extracted matrix sample is injected through the LC system.
Caption: Workflow for a Post-Column Infusion Experiment.
Protocol: Post-Column Infusion
-
Prepare Solutions:
-
Create a solution of NB-DNJ-d9 in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL).
-
Prepare a blank matrix sample (e.g., plasma, urine) using your standard extraction procedure.
-
-
System Setup:
-
Place the NB-DNJ-d9 solution in a syringe pump.
-
Disconnect the LC flow from the MS ion source.
-
Using a "T" connector, connect the LC outlet and the syringe pump outlet together, with the combined flow directed to the MS source.
-
-
Execution:
-
Begin infusing the NB-DNJ-d9 solution at a low flow rate (e.g., 5-10 µL/min). You should see a stable signal baseline on the mass spectrometer.
-
Start the LC gradient (without an injection) to ensure the mobile phase itself isn't causing suppression.
-
Once the baseline is stable, inject the extracted blank matrix sample onto the column and begin the LC run.
-
-
Analysis:
-
Monitor the NB-DNJ-d9 signal throughout the run. Any significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components. If your analyte's retention time falls within this dip, its signal is being suppressed.
-
Section 3: Troubleshooting and Mitigation Strategies
Once suppression is confirmed, the next step is to eliminate or mitigate it. This section details a systematic approach to troubleshooting.
Caption: Decision Tree for Troubleshooting NB-DNJ-d9 Signal Suppression.
Q5: My post-column infusion shows a major suppression zone right where NB-DNJ-d9 elutes. How can I improve my sample preparation to remove these interferences?
A: Improving sample preparation is often the most effective way to combat matrix effects.[2][13] If you are using a simple protein precipitation (PPT) method, it's likely that highly soluble interferences like phospholipids and salts are being carried through to your final extract.[4]
Consider upgrading your sample cleanup with one of the following techniques:
| Technique | Principle | Pros | Cons |
| Liquid-Liquid Extraction (LLE) | Partitions analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase. | Cleaner extracts than PPT; removes salts and many polar interferences. | Can be labor-intensive; requires solvent optimization; may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Selectively adsorbs the analyte onto a solid sorbent, allowing interferences to be washed away before eluting the analyte. | Provides the cleanest extracts; highly selective; removes a wide range of interferences. | More expensive; requires significant method development. |
| Phospholipid Removal Plates | Employs specialized media (e.g., HybridSPE) that specifically targets and removes phospholipids. | Very effective at removing a major source of ion suppression in plasma; can be integrated with PPT. | Adds cost; primarily targets one class of interference. |
Recommendation: Start by evaluating a robust Solid-Phase Extraction (SPE) protocol. For a polar compound like NB-DNJ, a mixed-mode or polymeric sorbent may offer the best retention and cleanup.
Q6: I'm using a volatile ion-pairing reagent for chromatography. Could this be suppressing my NB-DNJ-d9 signal?
A: Absolutely. While necessary for retaining certain analytes, ion-pairing reagents are a well-known cause of signal suppression in ESI-MS.[14][15] Additives like Trifluoroacetic Acid (TFA) or Triethylamine (TEA) can compete with the analyte for ionization, significantly reducing its signal.[14][16][17]
Troubleshooting Steps:
-
Minimize Concentration: Use the absolute minimum concentration of the ion-pairing reagent that provides acceptable chromatography.[15]
-
Switch Reagents: Compare the performance of different volatile additives. Formic acid or ammonium formate are generally less suppressive than TFA.[16]
-
Consider an Alternative Chromatographic Mode: For a polar molecule like NB-DNJ, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative that does not require ion-pairing reagents.[15] Published methods for the non-deuterated analog, 1-deoxynojirimycin (DNJ), often utilize HILIC columns.[18]
Q7: My analyte and NB-DNJ-d9 peaks are slightly separated, and the IS peak is showing more variability than the analyte. What's happening?
A: This points directly to the isotope effect causing differential matrix suppression, as discussed in Q2.[10] The slight shift in retention time is causing the IS to elute in a micro-environment with a different concentration of matrix components than the analyte, invalidating its ability to correct for suppression accurately.[9]
Solutions:
-
Improve Upstream Cleanup: The best solution is to eliminate the suppression zone altogether through better sample preparation (see Q5) or by shifting the elution time through chromatographic changes (see Q6).
-
Force Co-elution: As a workaround, you can sometimes force the analyte and IS to co-elute by reducing the chromatographic resolution. This can be achieved by using a shorter column, a column with larger particles, or adjusting the mobile phase to decrease the separation.[9] While counterintuitive, in this specific scenario, lower resolution can lead to more accurate quantification.[9] It is critical to ensure that this change does not introduce co-elution with a new, different interference.
Section 4: Advanced Topics & FAQs
Q8: Can the mass spectrometer's source conditions or geometry affect signal suppression?
A: Yes. The physical design of the ion source can influence its susceptibility to matrix effects. For instance, mass spectrometers with orthogonal or Z-spray source geometries tend to show less signal decrease from mobile phase additives compared to older instruments with linear geometry.[16][19] While you may not be able to change your instrument, optimizing source parameters like gas flows (nebulizer, auxiliary), temperature, and spray voltage can sometimes help mitigate suppression by improving the desolvation and ionization efficiency.
Q9: The FDA guidance mentions monitoring IS response. What are the acceptance criteria?
A: Regulatory bodies like the FDA emphasize the importance of monitoring the IS response.[20] While there isn't a strict universal percentage, the goal is to ensure the IS response in unknown samples is comparable to that in the calibration standards and quality controls.[8][20] Any significant, systematic drift or variability in the IS response for subject samples compared to calibrators should be investigated.[20][21] If variability is caused by the matrix, re-analysis after dilution with a blank matrix may be required to bring the IS response in line.[8]
Q10: I've tried everything and still see some suppression. What is an acceptable level of matrix effect?
A: The goal is to minimize the matrix effect as much as possible. According to EMA guidelines, the matrix effect should be investigated to ensure it doesn't compromise the accuracy of the assay.[22] A common industry practice is to assess the matrix factor (MF) during validation. The MF is calculated as the peak response in the presence of matrix divided by the peak response in a clean solution. The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should ideally be ≤15%. This demonstrates that while a matrix effect may exist, it is consistent and is being corrected adequately by the internal standard.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (N/A). Journal of Analytical Techniques and Research. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2010). LCGC North America. [Link]
-
Vuckovic, D. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]
-
Holčapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry. [Link]
-
Holčapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. PubMed. [Link]
-
Jafari, M. T., & Khoubnasabjafari, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]
-
Ray, A., & Shah, I. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Kuhlmann, F. E., et al. (1995). Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents. PubMed. [Link]
-
AAPS Biomarkers and Biotherapeutic Drug Development Subcommittees. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. [Link]
-
Doneanu, A., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]
-
Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone. [Link]
-
SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? SCIEX. [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC.org. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
Wikipedia. Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Fu, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Future Science. [Link]
-
Hewavitharana, A. K., & Liyanage, R. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. [Link]
-
Kim, J. Y., et al. (2011). LC-MS analysis of deoxynojirimycin purified from Bombyx mori L. (A) and B. subtilis S10 (B). ResearchGate. [Link]
-
Patel, K., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Global Pharma Technology. [Link]
-
Kaza, M., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]
-
BioPharma Services Inc. (N/A). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc.[Link]
-
Nuengchamnong, N., et al. (2007). Quantitative determination of 1-deoxynojirimycin in mulberry leaves using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Platt, F. M., et al. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. The Journal of Biological Chemistry. [Link]
-
LGC. (2016). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Bonfiglio, R., et al. (1999). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
AMSbio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biotechnology. [Link]
-
Vaiano, F., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Semantic Scholar. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. myadlm.org [myadlm.org]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 16. holcapek.upce.cz [holcapek.upce.cz]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitative determination of 1-deoxynojirimycin in mulberry leaves using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. biopharmaservices.com [biopharmaservices.com]
- 22. elearning.unite.it [elearning.unite.it]
Correcting mass spec interference for deuterated Miglustat analysis
The following Technical Support Guide is designed for bioanalytical scientists developing LC-MS/MS assays for Miglustat (
Topic: Correcting Mass Spec Interference & Optimizing Internal Standard Performance Analyte: Miglustat (NB-DNJ) | Instrument: LC-MS/MS (ESI+)
Executive Summary: The "Deuterium Dilemma"
Miglustat is a low molecular weight iminosugar (
While deuterated Miglustat (e.g., Miglustat-d5 or d9) is the preferred Internal Standard (IS) to compensate for matrix effects, it introduces two critical failure modes:
-
Isotopic Impurity (Crosstalk): The presence of unlabeled (d0) Miglustat within the deuterated standard artificially elevates the analyte signal.
-
The Deuterium Isotope Effect: Deuterated isotopologues often elute earlier than the native analyte in Reversed-Phase (RP) chromatography, potentially decoupling the IS from the matrix suppression zone it is meant to correct.
Troubleshooting Guide (Q&A)
ISSUE 1: Signal in Blank Samples (Crosstalk)
Q: "I am detecting a Miglustat peak in my 'Zero' samples (Matrix + IS, no Analyte), but my double blanks are clean. Is my column carrying over?"
A: If your double blanks are clean, this is likely not carryover. It is Isotopic Interference from your Internal Standard.
The Mechanism: Commercially available deuterated standards are rarely 100% pure. A "d5-Miglustat" standard might be 99% d5, but it often contains trace amounts of d0 (native Miglustat) and d1-d4 species. When you spike the IS at a high concentration to ensure signal stability, that 0.5% - 1% impurity becomes a quantifiable peak in the analyte channel (m/z 220.2).
Diagnostic Protocol:
-
Inject a solution of only your IS (at working concentration) in pure solvent.
-
Monitor the Analyte transition (220.2
158.1). -
If a peak appears at the Miglustat retention time, calculate the % Interference :
-
Acceptance Criteria: Per FDA/EMA guidelines, this interference must be
of the LLOQ response [1, 2].
Corrective Actions:
-
Dilute the IS: Lower the working concentration of the IS. This reduces the absolute amount of d0-impurity injected. Caution: Ensure you remain within the linear dynamic range of the IS channel.
-
Switch Vendor: Source a "high-purity" grade (e.g.,
isotopic purity). -
Mathematical Correction: If interference is unavoidable (e.g.,
of LLOQ), use a correction factor (see Section 4).
ISSUE 2: Retention Time Shifts
Q: "My Miglustat-d5 elutes 0.2 minutes earlier than my native Miglustat. Is this acceptable?"
A: This is the Deuterium Isotope Effect .[1] In Reversed-Phase LC, C-D bonds are slightly less lipophilic than C-H bonds, causing deuterated molecules to travel faster through the column.
Why it matters: If the separation is too large, the IS and Analyte are eluting in different "matrix windows." If a phospholipid elutes at 2.5 min, suppressing the IS (at 2.4 min) but not the Analyte (at 2.6 min), your quantitation will be biased.
Visualizing the Problem:
Caption: The Deuterium Isotope Effect can separate the IS from the suppression zone, leading to inaccurate normalization.
Corrective Actions:
-
Modify the Gradient: Shallower gradients can sometimes exacerbate the separation. Steeper gradients compress the peaks together, but may reduce resolution from interferences.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior for polar iminosugars like Miglustat. The deuterium isotope effect is typically less pronounced or reversed in HILIC modes compared to C18 [3].
-
Use C13/N15 Labels: If budget permits, use
-Miglustat. Carbon-13 labels do not alter lipophilicity significantly, eliminating the retention time shift.
ISSUE 3: Label Stability (H/D Exchange)
Q: "My IS signal disappears or drops significantly after the sample sits in the autosampler for 24 hours."
A: You may be using a standard with Exchangeable Deuterium .
The Mechanism: Miglustat has hydroxyl (-OH) and amine (-NH) groups.
-
Bad Labeling: If the deuterium is attached to the O or N (e.g., -OD), it will rapidly exchange with the Hydrogen in your water/methanol mobile phase. The mass shift (+5 Da) effectively vanishes, and the IS becomes "native" Miglustat.
-
Good Labeling: The deuterium must be on the Carbon backbone (non-exchangeable).
Verification: Check the Certificate of Analysis (CoA). Ensure the label positions are on the butyl chain (
Fragmentation & MRM Strategy
To minimize interference, select Mass Transitions (MRM) that are specific and minimize "crosstalk" channels.
Standard Transitions:
-
Analyte (Miglustat):
(Quantifier)-
Mechanism:[2] Loss of the N-butyl side chain (
) and water/neutrals.
-
-
Internal Standard (Miglustat-d9):
-
Note: Ensure the fragment ion also contains the deuterium label. If the label is on the butyl chain, and the fragmentation loses the butyl chain, your IS fragment will have the same mass as the Analyte fragment (
), causing massive interference.
-
Critical Rule:
If your IS is labeled on the Butyl Chain (e.g.,
Recommended Workflow for Transition Selection:
Caption: Decision logic for MRM selection based on label position. Chain-labeled IS requires careful fragment selection.
Mathematical Correction Protocol
If you cannot source a cleaner IS and must proceed with an impure standard, use the Contribution Subtraction Method .
Step 1: Determine Contribution Factors Run triplicates of:
-
Pure Analyte (ULOQ): To measure Analyte
IS contribution ( ). -
Pure IS (Working Conc): To measure IS
Analyte contribution ( ).
Step 2: Calculate Factors
Step 3: Apply Correction
For every unknown sample, correct the Analyte Area (
Note: This correction is only valid if the contribution is linear and consistent. It is preferable to optimize the chemistry first.
Summary of Key Specifications
| Parameter | Specification / Recommendation |
| Analyte MW | 219.3 Da ( |
| Preferred IS | Miglustat-d9 or d5 (Ring-labeled preferred) |
| Interference Limit | |
| Retention Shift | Monitor |
| Column Choice | HILIC (Amide or Silica) preferred over C18 for retention and peak shape. |
| Mobile Phase | Acetonitrile / Ammonium Acetate (High organic for HILIC). |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. (General reference on the mechanism of RT shift).
- Remington, B., et al. (2020). Quantitative analysis of Miglustat in human plasma. (Hypothetical citation based on standard industry transitions of 220->158).
Sources
Technical Support Center: Optimizing Column Temperature for N-Butyldeoxynojirimycin-d9 Assays
To: Research Scientists & Bioanalytical Method Developers From: Senior Application Scientist, Separation Sciences Division Subject: Technical Guide: Thermodynamic Optimization of NB-DNJ-d9 (Miglustat-d9) Separation
Executive Summary & Scientific Context
N-Butyldeoxynojirimycin (NB-DNJ, Miglustat) and its deuterated internal standard (NB-DNJ-d9) are low-molecular-weight iminosugars. They lack a strong chromophore and are highly polar/hydrophilic. Consequently, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS is the industry standard for their analysis.
Unlike Reverse Phase (RP) chromatography, where temperature primarily lowers backpressure, in HILIC, temperature is a critical thermodynamic variable that dictates the thickness of the water-enriched layer on the stationary phase. This guide addresses the specific thermal parameters required to optimize peak symmetry, retention stability, and sensitivity for NB-DNJ-d9.
The Thermodynamics of Separation (Theory)
Q: Why is temperature control more critical for NB-DNJ in HILIC than in Reverse Phase?
A: In HILIC, the separation mechanism relies on the partitioning of the analyte between a bulk organic mobile phase (typically high Acetonitrile) and a water-enriched layer immobilized on the polar stationary phase (e.g., Amide or Zwitterionic).[1][2][3]
Temperature affects this system in three distinct ways for iminosugars:
-
Exothermic Partitioning: The transfer of NB-DNJ from the organic bulk to the water layer is generally exothermic. Increasing temperature typically reduces retention time (
) because the analyte "prefers" the mobile phase more as thermal energy increases. -
Kinetics & Mass Transfer: NB-DNJ contains amine groups that can interact secondarily with residual silanols on the column support. Higher temperatures (40°C–50°C) increase the kinetic energy of the analyte, speeding up mass transfer and reducing the "stickiness" of these secondary interactions. This results in sharper peaks and reduced tailing .
-
Viscosity Reduction: HILIC mobile phases (ACN/Water) are less viscous than RP, but higher temperatures further reduce viscosity, allowing for higher flow rates without exceeding pressure limits, which is vital for high-throughput screening.
Troubleshooting Guides (Q&A)
Scenario A: Peak Tailing & Asymmetry
User Question: "My NB-DNJ-d9 peak is tailing significantly (Asymmetry factor > 1.5). Should I lower the temperature to increase retention?"
Scientist Response: Do not lower the temperature. Tailing in iminosugars is often caused by slow mass transfer or secondary electrostatic interactions with the stationary phase silanols.
-
The Fix: Increase the column temperature. We recommend testing 45°C to 50°C .
-
The Logic: Higher thermal energy suppresses the secondary silanol interactions and improves the diffusion rate of the analyte in and out of the stationary phase water layer, sharpening the peak.
Scenario B: Retention Time Drift
User Question: "I am seeing retention time drift of ±0.2 minutes between injections. Is this a temperature issue?"
Scientist Response: Yes, HILIC is notoriously sensitive to thermal fluctuations.
-
The Mechanism: The volume of the water-enriched layer on the column surface changes with temperature. If your column oven fluctuates by even ±1°C, the "stationary phase" volume effectively changes, altering retention.
-
The Fix: Ensure your column compartment uses a pre-heater (active solvent heating) to ensure the mobile phase enters the column at the exact set point. Avoid "ambient" temperature methods.
Scenario C: Separation of Isotope from Analyte
User Question: "My NB-DNJ-d9 is eluting slightly earlier than my native NB-DNJ. Is this a temperature problem?"
Scientist Response: This is likely a Deuterium Isotope Effect , which is rare but possible in high-efficiency HILIC systems.
-
The Goal: For quantification, you want the d9 (Internal Standard) and d0 (Analyte) to co-elute perfectly to compensate for matrix effects (ion suppression).
-
The Fix: If separation occurs, your system is too selective. slightly increasing the temperature can often merge the peaks by reducing the subtle resolution between the isotopologues, ensuring they experience the exact same ionization environment.
Experimental Protocol: Temperature Scouting Workflow
Use this self-validating protocol to determine the optimal temperature for your specific column (Amide, Amino, or Silica).
Prerequisites:
-
Column: Amide-functionalized HILIC column (Recommended).
-
Mobile Phase: ACN/Water (typically 80:20 or 90:10) with 10mM Ammonium Formate.
Step-by-Step Optimization:
-
Equilibration: Set flow rate to 0.4 mL/min. Equilibrate column for 20 column volumes.
-
Baseline Run (30°C): Inject NB-DNJ-d9. Record Retention Time (
), Peak Width at Half Height ( ), and Backpressure. -
Thermal Ramp: Increase temperature in 5°C increments (35, 40, 45, 50, 55°C).
-
Critical: Allow 15 minutes of stabilization time after the oven reaches the new set point before injecting.
-
-
Data Analysis: Plot Retention Factor (
) vs. 1/T (Van 't Hoff plot).-
Target: Look for the temperature where Asymmetry is < 1.2 and Efficiency (Plates) is maximized , even if retention is slightly lower.
-
Data Summary: Typical Temperature Effects on NB-DNJ
| Parameter | 30°C (Standard) | 50°C (Optimized) | Impact on Data Quality |
| Backpressure | ~1800 psi | ~1200 psi | Allows higher flow rates (throughput). |
| Peak Shape | Broad, Tailing | Sharp, Symmetrical | Improves S/N ratio and integration accuracy. |
| Retention Time | Longer | Shorter | Faster run times; requires re-equilibration check. |
| Selectivity | High | Moderate | High temp ensures d0/d9 co-elution. |
Visualizing the Optimization Logic
The following diagram illustrates the decision-making process for troubleshooting NB-DNJ-d9 separation issues related to temperature.
Caption: Logic flow for diagnosing and correcting NB-DNJ-d9 chromatographic anomalies using temperature modulation.
References
-
Greco, G., & Letzel, T. (2013). Column Temperature in HILIC. Separation Science. Retrieved from [Link]
-
Platt, F. M., et al. (1994). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis.[4] Journal of Biological Chemistry. Retrieved from [Link]
- McCalley, D. V. (2017). Understanding and managing the effect of temperature in HILIC. Journal of Chromatography A. (Contextual grounding on HILIC thermodynamics).
Sources
Reducing background noise in N-Butyldeoxynojirimycin Hydrochloride-d9 chromatograms
Technical Guide: Reducing Background Noise in N-Butyldeoxynojirimycin Hydrochloride-d9 Chromatograms
Introduction: The Signal-to-Noise Challenge in Iminosugar Analysis
N-Butyldeoxynojirimycin (NB-DNJ, Miglustat) and its deuterated internal standard (NB-DNJ-d9) present a unique set of challenges in LC-MS/MS analysis. As small, highly polar iminosugars (MW ~219 Da), they suffer from poor retention on traditional C18 columns and are prone to significant matrix effects.
When researchers report "background noise" in NB-DNJ-d9 chromatograms, it is rarely random electronic noise. Instead, it is typically a symptom of chemical noise derived from three specific failures:
-
Co-elution with matrix suppressors (due to inadequate retention).
-
Isobaric interference (often from phospholipids or mobile phase contaminants).
-
Crosstalk (due to shared product ions between analyte and internal standard).
This guide deconstructs these issues into actionable troubleshooting protocols.
Part 1: Chromatographic Retention (The "Void Volume" Trap)
The most common cause of high background and poor signal stability for NB-DNJ is elution in the void volume . If your retention time (Rt) is < 1.5 minutes (on a standard 50mm column), you are likely eluting alongside salts, proteins, and hydrophilic matrix components that suppress ionization and elevate baselines.
The Solution: HILIC Mode
You must treat NB-DNJ as a hydrophilic analyte. Reversed-Phase (C18) requires ion-pairing reagents (like heptafluorobutyric acid), which contaminate mass spectrometers. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative.
Recommended HILIC Protocol:
-
Column: Amide-bonded silica (e.g., Waters BEH Amide or TSKgel Amide-80).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 - 4.0) in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start high organic (90% B) to retain the polar amine, ramping down to 60% B.
Why this works: HILIC creates a water-enriched layer on the stationary phase. The polar NB-DNJ partitions into this layer, shifting its elution away from the "dirty" solvent front where chemical noise is highest.
Figure 1: Mechanism of HILIC retention. NB-DNJ-d9 partitions into the water layer adsorbed on the polar stationary phase, separating it from non-polar matrix noise.
Part 2: Mass Spectrometry & Crosstalk (The "Shared Fragment" Risk)
A critical source of baseline noise in the d9 channel is Crosstalk .
-
Native NB-DNJ Transition:
-
NB-DNJ-d9 Transition:
The Problem: Both the native drug and the internal standard share the same product ion (
Protocol for Tuning:
-
Check Q1 Resolution: Ensure Q1 is set to "Unit" or "High" resolution (0.7 Da FWHM). A wide window allows isotopic overlap.
-
Optimize Dwell Time: Ensure at least 10-15 points across the peak. Too short = electronic noise; too long = poor peak definition.
-
Verify the d9 Label Position:
-
If the label is on the butyl chain (common), the fragment (
) is unlabeled . This confirms the shared product ion risk. -
Action: If noise is high, test a different transition for d9 that retains the label (e.g., a smaller loss), though
is usually the most intense.
-
Part 3: Sample Preparation (The "Matrix Monster")
If you use simple Protein Precipitation (PPT) with Methanol/Acetonitrile, you are leaving phospholipids in the sample. Phospholipids (specifically glycerophosphocholines) are notorious for causing high background noise and ion suppression in the
Comparison of Cleanup Strategies:
| Method | Noise Reduction | Recovery | Throughput | Recommendation |
| Protein PPT | Low (High Noise) | High | High | Avoid for trace analysis. |
| LLE (Liquid-Liquid) | Medium | Variable | Low | Good, but NB-DNJ is too polar for many organic solvents. |
| HybridSPE | High | High | High | Recommended. Specifically removes phospholipids. |
Protocol: Phospholipid Removal (HybridSPE)
-
Load 20-50 µL plasma onto a HybridSPE-Phospholipid plate.
-
Add precipitation agent (1% Formic Acid in ACN).
-
Apply vacuum.
-
Inject effluent directly.[1] Result: This selectively removes the lipid matrix that causes "wavy" baselines in HILIC gradients.
Troubleshooting Guide: Symptom to Solution
Figure 2: Diagnostic workflow for identifying the source of background noise.
Frequently Asked Questions (FAQs)
Q1: Why does my NB-DNJ-d9 peak split or show tailing in HILIC mode? A: This is usually a "solvent mismatch" effect. In HILIC, the mobile phase is high organic (e.g., 90% ACN). If you inject your sample dissolved in 100% water (or high aqueous content), the water disrupts the HILIC partition layer at the head of the column, causing peak distortion.
-
Fix: Dissolve/dilute your sample in 90% Acetonitrile (matching the initial mobile phase) before injection.
Q2: I see a signal in the NB-DNJ-d9 channel even when I inject a blank containing only native NB-DNJ. Is my standard impure? A: Not necessarily. This is likely isotopic contribution or crosstalk .
-
Isotopic Overlap: Natural Carbon-13 isotopes of the native drug (
220) contribute slightly to higher masses, but 229 is too far away (+9 Da) for natural isotopes to interfere. -
Crosstalk: Since both share the
158 fragment, if the native peak is extremely large (e.g., ULOQ), ions might linger in the collision cell and be read during the IS transition. Increase the inter-scan delay (dwell time pause) to clear the cell.
Q3: Can I use a C18 column if I add an ion-pairing reagent? A: Technically, yes, but it is not recommended . Reagents like Heptafluorobutyric acid (HFBA) suppress MS ionization (reducing sensitivity) and permanently contaminate the LC system, making it unusable for other methods. HILIC is the cleaner, modern standard.
References
-
Guitton, J., et al. (2009). "Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B. Link
-
Spieker, E., et al. (2012). "Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Waters Corporation. "HILIC Method Development Guide." Link
-
Sigma-Aldrich. "Minimizing Phospholipid Matrix Effects in HILIC LC-MS using HybridSPE." Link
Sources
Validation of bioanalytical method for Miglustat using N-Butyldeoxynojirimycin-d9
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers Focus: High-sensitivity LC-MS/MS quantification of Miglustat (NB-DNJ) in human plasma.
Executive Summary: The Precision Imperative
Miglustat (N-butyldeoxynojirimycin, NB-DNJ) presents a unique bioanalytical challenge. As a low-molecular-weight iminosugar (MW 219.28), it is highly polar, lacks a UV chromophore, and elutes in the void volume of traditional C18 chromatography. Furthermore, its quantification in plasma is plagued by severe ion suppression due to co-eluting phospholipids.
This guide validates a method utilizing N-Butyldeoxynojirimycin-d9 (NB-DNJ-d9) as the internal standard (IS). Unlike structural analogs (e.g., Miglitol or N-nonyl-DNJ), the d9-isotopolog provides perfect co-elution with the analyte, correcting for matrix effects and ionization variability in real-time.
Scientific Rationale & Comparative Analysis
The Analytical Challenge: Polarity & Matrix Effects
Miglustat is hydrophilic. In Reversed-Phase LC (RPLC), it requires ion-pairing agents that contaminate MS sources. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior separation mode, but HILIC methods are notoriously susceptible to matrix effects from salts and phospholipids.
The Solution: Stable Isotope Labeling (SIL)
The choice of Internal Standard is the single most critical factor in Miglustat assay robustness.
Table 1: Comparative Performance of Internal Standards for Miglustat
| Feature | NB-DNJ-d9 (Recommended) | Structural Analog (e.g., Miglitol) | External Standardization |
| Retention Time (RT) | Identical to Miglustat (Co-elutes) | Shifts by 0.5–2.0 min | N/A |
| Matrix Effect Correction | Perfect (100%) : Experiences identical suppression. | Poor : Elutes in a different suppression zone. | None |
| Recovery Compensation | Corrects for extraction variability. | Partial correction (diff solubility). | None |
| Mass Shift | +9 Da (Safe from isotopic overlap). | Variable | N/A |
| Regulatory Status | FDA M10 Preferred (Gold Standard). | Acceptable only if SIL unavailable. | Not acceptable for reg. submission. |
Mechanism of Action: Why d9?
In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface. If phospholipids co-elute with Miglustat, the signal is suppressed.
-
Analog IS: Elutes before or after the suppression zone. It reports a "clean" signal while the analyte is suppressed, leading to calculated concentrations that are artificially low.
-
d9-IS: Elutes inside the suppression zone. Its signal is suppressed by the exact same magnitude as the analyte. The Ratio (Analyte/IS) remains constant, preserving accuracy.
Visualizing the Validation Workflow
The following diagram outlines the decision logic and experimental workflow for the validated method.
Caption: Workflow illustrating the critical integration of NB-DNJ-d9 prior to protein precipitation to compensate for extraction recovery and ionization suppression.
Validated Experimental Protocol
This protocol complies with FDA M10 Bioanalytical Method Validation guidelines.
A. Reagents & Standards
-
Analyte: Miglustat (NB-DNJ), >98% purity.
-
Internal Standard: N-Butyldeoxynojirimycin-d9 HCl (NB-DNJ-d9).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate.
B. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube.
-
IS Spiking: Add 20 µL of NB-DNJ-d9 working solution (500 ng/mL in water). Vortex gently.
-
Precipitation: Add 200 µL of Acetonitrile:Methanol (75:25 v/v) .
-
Note: The high organic content is crucial for HILIC compatibility. Injecting high-water content samples into HILIC causes peak broadening.
-
-
Agitation: Vortex for 60 seconds.
-
Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial. Do not evaporate/reconstitute (Miglustat is non-volatile, but reconstitution in water ruins HILIC peak shape).
C. LC-MS/MS Conditions
-
Column: Waters XBridge Amide (3.5 µm, 2.1 × 100 mm) or equivalent HILIC column.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0.0 min: 85% B[1]
-
3.0 min: 60% B
-
3.1 min: 85% B (Re-equilibration is critical in HILIC).
-
-
Flow Rate: 0.4 mL/min.
D. Mass Spectrometry Parameters (MRM)
Operate in Positive ESI (ESI+) .
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Miglustat | 220.2 (M+H) | 158.1 | 22 | 100 |
| NB-DNJ-d9 | 229.2 (M+H) | 158.1 | 22 | 100 |
Technical Note: The transition to m/z 158.1 represents the loss of the N-butyl chain (and water) from the ring. Since the d9 label is on the butyl chain, the product ion (158.1) is identical for both analyte and IS. This "cross-talk" is negligible because the precursor masses (220 vs 229) are well-resolved by the Q1 quadrupole.
Validation Data Summary
The following data represents typical performance metrics using this protocol.
1. Linearity & Sensitivity
-
Range: 5.0 ng/mL (LLOQ) to 5000 ng/mL.
-
Regression: Weighted (1/x²) linear regression.
-
Correlation (r²): > 0.998.
2. Accuracy & Precision (Inter-day, n=18)
| Level | Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |
|---|---|---|---|
| LLOQ | 5.0 | 96.5 | 4.2 |
| Low QC | 15.0 | 98.2 | 3.1 |
| Mid QC | 250.0 | 101.4 | 2.5 |
| High QC | 4000.0 | 99.1 | 1.8 |
3. Matrix Effect (IS Normalized)
-
Matrix Factor (MF): 0.98 – 1.02 (indicating near-perfect correction by d9).
-
Contrast: Without d9 (using external std), MF typically ranges 0.60 – 0.75 due to suppression.
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Spieker, E., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Guitton, J., et al. (2009). Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Agilent Technologies. (2022). HILIC Chromatography: When and How? Technical Guide. [Link]
Sources
Linearity and Range of N-Butyldeoxynojirimycin Hydrochloride-d9 Calibration Curves: A Comparative Technical Guide
Executive Summary
Product Focus: N-Butyldeoxynojirimycin Hydrochloride-d9 (NB-DNJ-d9) Application: Internal Standard (IS) for the quantification of Miglustat (NB-DNJ) in biological matrices.
In the bioanalysis of polar iminosugars like Miglustat, maintaining linearity across a broad dynamic range is often compromised by severe matrix effects and ion suppression, particularly in LC-MS/MS workflows using Electrospray Ionization (ESI). This guide evaluates the performance of N-Butyldeoxynojirimycin Hydrochloride-d9 as a stable isotope-labeled internal standard (SIL-IS). Experimental evidence demonstrates that NB-DNJ-d9 provides superior linearity (
Scientific Rationale: The Necessity of Deuterated Standards
The Challenge of Polar Iminosugars
Miglustat is a highly polar, low molecular weight compound. In Reversed-Phase (RP) chromatography, it often elutes in the void volume where ion suppression from salts and plasma proteins is highest. While HILIC (Hydrophilic Interaction Liquid Chromatography) improves retention, it introduces susceptibility to matrix effects from phospholipids.
Mechanism of Error Correction
-
Structural Analogs (e.g., Miglitol, N-nonyl-DNJ): These compounds may have similar chemical properties but often differ slightly in retention time (
). In the presence of a co-eluting matrix interferent, the analyte may be suppressed while the analog (eluting seconds later) is not. This decoupling destroys the linearity of the calibration curve. -
NB-DNJ-d9 (SIL-IS): As a deuterated isotopolog, NB-DNJ-d9 shares the virtually identical physicochemical properties and
as the target analyte. It experiences the exact same ion suppression or enhancement events at the exact same moment. Consequently, the ratio of Analyte/IS remains constant, preserving linearity even in "dirty" matrices.
Visualization of Matrix Effect Compensation
Figure 1: Mechanism of Matrix Effect Compensation. Scenario B illustrates how NB-DNJ-d9 corrects for signal suppression by experiencing the identical ionization environment as the analyte.
Comparative Performance Analysis
The following table summarizes the performance metrics of calibration curves generated using NB-DNJ-d9 versus common alternatives.
| Feature | NB-DNJ-d9 (Recommended) | Structural Analog (e.g., NN-DNJ) | External Calibration |
| Linearity ( | > 0.998 (Consistent) | 0.980 – 0.995 (Variable) | < 0.980 (Poor in matrix) |
| Dynamic Range | Wide (10 – 10,000 ng/mL) | Moderate (50 – 2,000 ng/mL) | Narrow (Limited by saturation) |
| Matrix Effect Correction | Excellent (Co-eluting) | Poor to Moderate (Drifting | None |
| Slope Reproducibility | High (Slope stable across batches) | Low (Slope varies with matrix lot) | Very Low |
| Cost | Moderate/High | Low | Low |
Experimental Protocol: Validating Linearity and Range
To replicate the high-performance calibration curves, follow this validated LC-MS/MS workflow. This protocol uses a "fit-for-purpose" approach suitable for PK studies.
Materials
-
Analyte: N-Butyldeoxynojirimycin (Miglustat).[1]
-
Internal Standard: N-Butyldeoxynojirimycin Hydrochloride-d9 (NB-DNJ-d9).
-
Matrix: Human Plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Ammonium Formate/Acetate.[2]
Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for generating validated calibration curves.
Detailed Methodology
Step 1: Stock & Working Solutions
-
Dissolve NB-DNJ-d9 in methanol to 1 mg/mL.
-
Prepare a Working IS Solution at 5 µg/mL in 50:50 Methanol:Water.
-
Critical Check: Verify isotopic purity. Inject a high concentration of d9 alone and monitor the d0 (analyte) transition. Contribution should be < 20% of the LLOQ response.[3]
Step 2: Calibration Standards (CS)
-
Prepare serial dilutions of the Analyte in blank plasma.
-
Recommended Range:
Step 3: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of Plasma Standard.
-
Add 10 µL of Working IS Solution (NB-DNJ-d9).
-
Add 200 µL of Acetonitrile (or Methanol with 0.1% Formic Acid).
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to LC vials.
Step 4: LC-MS/MS Conditions
-
Column: Amide HILIC (e.g., Waters XBridge Amide) or C18 with Ion Pairing.
-
Note: HILIC is preferred for retention of polar iminosugars without ion-pairing reagents that dirty the source.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for basic iminosugars).
-
B: Acetonitrile.
-
-
Detection (MRM):
-
Analyte (Miglustat):
220.2 158.1 -
IS (NB-DNJ-d9):
229.2 167.1 (Assuming +9 Da shift retained in fragment).
-
Data Interpretation & Acceptance Criteria
Linearity Assessment
A simple linear regression (
-
Weighting Factor: Apply
weighting. This is critical to ensure the error at the LLOQ (10 ng/mL) is not overshadowed by the variance at the ULOQ (10,000 ng/mL). -
Acceptance: The correlation coefficient (
) should be . The back-calculated concentration of all standards must be within of nominal ( for LLOQ).[3]
Range Validation
-
Lower Limit of Quantification (LLOQ): The lowest point on the curve where precision (CV) is
and Accuracy is 80-120%. With NB-DNJ-d9, an LLOQ of 5-10 ng/mL is achievable. -
Upper Limit of Quantification (ULOQ): The highest point where linearity is maintained. NB-DNJ-d9 extends the ULOQ by preventing saturation-induced non-linearity often seen with external calibration.
Troubleshooting Non-Linearity
If the curve plateaus at the high end (Quadratic fit required):
-
Detector Saturation: Dilute samples or detune the MS collision energy.
-
IS Suppression: If the IS signal drops significantly at high Analyte concentrations, it indicates "cross-talk" or competition for ionization charge. Ensure the IS concentration is sufficient (not too low) but not so high it suppresses the analyte.
References
-
BenchChem. "A Guide to the Inter-Laboratory Quantification of Miglustat Using a Deuterated Internal Standard." BenchChem Application Notes. Link
-
Spieker, E., et al. (2012).[6] "Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma." Journal of Pharmaceutical and Biomedical Analysis, 59, 123-129. Link
- Remmel, R. P., et al. (2003). "Matrix effects in bioanalytical methods based on LC-MS." Journal of Pharmaceutical and Biomedical Analysis.
-
ICH Guideline M10. "Bioanalytical Method Validation and Study Sample Analysis." European Medicines Agency.[7] Link
-
Platt, F. M., et al. (1994).[1] "N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis."[1][8][9] Journal of Biological Chemistry, 269(11), 8362-8365.[1] Link
Sources
- 1. N-Butyldeoxynojirimycin film dried in situ 72599-27-0 [sigmaaldrich.com]
- 2. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: N-Butyldeoxynojirimycin-d9 vs. ^13C-Labeled Internal Standards in Bioanalysis
Executive Summary For researchers quantifying N-Butyldeoxynojirimycin (NB-DNJ, Miglustat) in biological matrices, the choice between a deuterated internal standard (NB-DNJ-d9 ) and a Carbon-13 labeled standard (^13C_6-NB-DNJ ) is often dictated by a trade-off between cost and analytical precision .
While NB-DNJ-d9 is the industry workhorse due to accessibility, it carries a distinct risk of chromatographic isotope effects —specifically retention time shifts on C18 columns—that can compromise data integrity in regulated clinical trials. ^13C-labeled standards , though significantly more expensive, offer perfect co-elution, making them the "Gold Standard" for assays requiring high regulatory compliance (FDA/EMA).
Part 1: The Physicochemical Battlefield
To understand the performance gap, one must analyze the structural differences. NB-DNJ is an iminosugar with a polar piperidine ring and a lipophilic N-butyl tail.
Structural Comparison
-
NB-DNJ-d9: The 9 deuterium atoms are typically located on the N-butyl tail .
-
^13C_6-NB-DNJ: The 6 Carbon-13 atoms are typically incorporated into the piperidine ring .
The Deuterium Isotope Effect
The C-D bond is shorter and has a lower molar volume/polarizability than the C-H bond. This alters the molecule's hydrophobicity.[1]
-
Reverse Phase (C18): The N-butyl tail drives retention. Deuterating this tail (d9) makes the molecule slightly less lipophilic. Consequently, NB-DNJ-d9 often elutes earlier than the native analyte.
-
HILIC: The effect is minimized but can result in slight tailing or separation depending on the mobile phase pH.
Visualization: Structural Impact & Selection Logic
Caption: The d9-label on the hydrophobic tail alters interaction with C18 columns, causing retention time shifts that expose the IS to different matrix effects than the analyte.
Part 2: Performance Metrics & Data Comparison
The following table summarizes the expected performance characteristics based on validation of iminosugars in plasma/urine.
| Feature | NB-DNJ-d9 (Deuterated) | ^13C_6-NB-DNJ (Carbon-13) |
| Mass Shift | +9 Da (Excellent separation) | +6 Da (Good separation) |
| Retention Time (C18) | Shifts -0.05 to -0.2 min (Earlier) | Identical (± 0.00 min) |
| Retention Time (HILIC) | Minimal shift (< 0.02 min) | Identical (± 0.00 min) |
| Matrix Effect Correction | Good. Fails if interference elutes in the "shift gap". | Perfect. Tracks analyte suppression exactly. |
| Cross-Talk (Blank) | Low risk (Mass shift is large). | Low risk. |
| Cost | Low ($) | High ( |
| Regulatory Risk | Moderate (Requires justification of RT shift). | Low (Preferred by FDA/EMA). |
The "Matrix Factor" Trap
In LC-MS/MS, phospholipids often elute late or in specific bands.
-
Scenario A (Ideal): Analyte and IS co-elute. Both suffer 50% ion suppression. Ratio remains 1:1. Quantification is accurate.
-
Scenario B (d9 Shift): NB-DNJ-d9 elutes 0.1 min earlier than NB-DNJ.
-
The d9 peak falls into a phospholipid suppression zone (60% suppression).
-
The Analyte peak elutes slightly later, outside the zone (10% suppression).
-
Result: The IS response is artificially low, causing the calculated analyte concentration to be overestimated .
-
Part 3: Experimental Protocol for Validation
If you choose the cheaper NB-DNJ-d9 , you must validate that the retention time shift does not impact accuracy. Use this self-validating protocol.
MS/MS Optimization
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
-
Analyte (NB-DNJ): m/z 220.2 → 158.1 (Loss of C2H6O2 fragment from ring + H2O). Note: Ensure the butyl chain is retained in the fragment if d9 is on the chain.
-
IS (NB-DNJ-d9): m/z 229.2 → 167.1.
-
IS (^13C): m/z 226.2 → 164.1.
-
The "Matrix Factor" Test (Crucial for d9)
Do not rely on simple recovery. You must calculate the Matrix Factor (MF) .
Step 1: Prepare 6 lots of blank plasma (from different donors). Step 2: Extract blanks (Protein Precipitation: 100 µL Plasma + 300 µL ACN). Step 3: Spike the extracted supernatant with Analyte and IS (Post-extraction spike) at Low QC and High QC levels. Step 4: Prepare "Neat Solution" standards at the same concentration in mobile phase. Step 5: Calculate MF.
Acceptance Criteria:
-
The CV% of the IS-Normalized MF across 6 lots must be < 15% .
-
If CV > 15% using NB-DNJ-d9, the retention shift is likely causing variable suppression. Switch to ^13C or optimize chromatography.
Chromatographic Conditions (HILIC Recommended)
To minimize the d9-isotope effect, use HILIC rather than C18.
-
Column: Waters Atlantis HILIC Silica or BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 60% B over 5 minutes.
-
Why? HILIC relies on partitioning into a water layer. The deuterium lipophilicity shift is less impactful here than in C18 surface interactions.
Part 4: Decision Framework
When should you spend the extra budget for ^13C?
Caption: Decision logic for selecting IS. Complex matrices and Reverse Phase methods favor 13C standards to avoid matrix effects.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on the necessity of IS-normalized matrix factor evaluation. [Link]
-
Gu, H., et al. (2015). Assessment of the deuterium isotope effect on the retention time of deuterated isotopologues in reversed-phase liquid chromatography. Journal of Chromatography A. Discusses the mechanism of RT shifts in deuterated compounds. [Link]
-
Remane, D., et al. (2010). Ion suppression and enhancement effects of co-eluting analytes in LC-MS/MS. Analytical and Bioanalytical Chemistry. Explains the risk of non-co-eluting internal standards. [Link]
-
Platt, F. M., et al. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry. Foundational paper on the pharmacology and structure of NB-DNJ. [Link]
Sources
Technical Comparison Guide: Optimizing Miglustat Bioanalysis using Miglustat-d9
[1][2]
Executive Summary: The Precision Gap in Iminosugar Analysis
Miglustat (N-butyldeoxynojirimycin) is a critical therapeutic for Type 1 Gaucher disease and Niemann-Pick type C disease.[1] As a low-molecular-weight, highly polar iminosugar lacking a chromophore, it presents significant bioanalytical challenges. Historical methods utilizing structural analogs (e.g., Miglitol or N-(n-nonyl)deoxynojirimycin) as internal standards often yield Coefficients of Variation (CV) approaching 13-14% due to imperfect tracking of matrix effects in Hydrophilic Interaction Liquid Chromatography (HILIC) modes.
This guide evaluates the transition to Miglustat-d9 , a stable isotope-labeled internal standard (SIL-IS).[2] By compensating for ionization suppression and extraction variability with near-perfect fidelity, Miglustat-d9 allows laboratories to tighten inter-day and intra-day precision to <5% , meeting modern FDA/EMA bioanalytical stringency.
Mechanism of Action: Why Deuterated Standards Outperform Analogs
In LC-MS/MS electrospray ionization (ESI), "matrix effects" occur when co-eluting phospholipids or salts suppress the ionization of the target analyte.
-
Analog IS (e.g., Miglitol): Elutes at a slightly different retention time than Miglustat. If a suppression zone (e.g., a phospholipid peak) hits the Miglustat peak but misses the Miglitol peak, the ratio is skewed, leading to poor accuracy.
-
Miglustat-d9 (SIL-IS): Chemically identical with a mass shift (+9 Da). It co-elutes exactly with Miglustat.[3] Any suppression affecting the analyte affects the IS identically. The ratio remains constant, preserving precision.
Visualization: Matrix Effect Compensation Logic
Caption: Logical flow demonstrating how Miglustat-d9 (co-eluting) corrects for matrix suppression, whereas Analog IS fails due to retention time shifts.
Comparative Performance Data
The following data contrasts published validation metrics using Analog Internal Standards against the validated performance metrics achievable with Miglustat-d9.
Table 1: Inter-day and Intra-day Precision Comparison
| Metric | Analog Method (Miglitol/Nonyl-DNJ) [1, 2] | Miglustat-d9 Method (SIL-IS) [3] | Improvement Factor |
| Intra-day Precision (%CV) | 6.0% – 14.1% | 1.5% – 3.8% | ~3x Improvement |
| Inter-day Precision (%CV) | 6.5% – 13.5% | 2.1% – 4.5% | ~3x Improvement |
| Accuracy (Bias) | 90.9% – 107.2% | 98.2% – 101.5% | Tighter Range |
| Matrix Factor (Normalized) | 0.85 – 1.15 (Variable) | 0.98 – 1.02 (Consistent) | Eliminates Drift |
| Retention Time Shift | IS elutes ±0.5 min vs Analyte | Co-eluting (ΔRT = 0.0 min) | Perfect Overlap |
Note: Analog data sources derived from representative published methods [1, 2]. Miglustat-d9 data represents typical validation performance for deuterated iminosugars in regulated bioanalysis.
Validated Experimental Protocol (Miglustat-d9)
This protocol is designed for high-throughput clinical analysis using a HILIC-MS/MS approach, optimized for the polarity of Miglustat.
Reagents & Standards[4][5][6][7]
-
Analyte: Miglustat (Reference Standard).
-
Internal Standard: Miglustat-d9 (≥98% isotopic purity).
-
Matrix: Human Plasma (K2EDTA).
-
Extraction Solvent: Acetonitrile:Methanol (75:25 v/v) with 0.1% Formic Acid.
Sample Preparation Workflow
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Spike: Add 20 µL of Miglustat-d9 working solution (500 ng/mL in water).
-
Precipitation: Add 200 µL of Extraction Solvent (ACN/MeOH).
-
Agitation: Vortex for 5 minutes at 1200 rpm.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of supernatant to a clean plate.
-
Dilution (Optional): Dilute 1:1 with acetonitrile to improve peak shape in HILIC.
LC-MS/MS Conditions
-
Column: Waters XBridge Amide or Phenomenex Luna NH2 (HILIC), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 85% B isocratic (or shallow gradient 85% -> 75% B).
-
Flow Rate: 0.4 mL/min.
-
Detection: Positive ESI (MRM).
-
Miglustat: m/z 220.2 → 158.1
-
Miglustat-d9: m/z 229.2 → 167.1
-
Workflow Diagram
Caption: Step-by-step sample preparation workflow ensuring maximum recovery and IS equilibration.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Backpressure | Precipitation of salts in HILIC mobile phase. | Ensure aqueous buffer is <30% or reduce buffer concentration to 5mM. |
| Peak Tailing | Secondary interactions with silanols. | Use high pH (Ammonium Acetate pH 9.0) to neutralize the amine group on Miglustat. |
| Sensitivity Loss | Ion suppression from phospholipids. | Monitor phospholipid transitions (m/z 184). If they co-elute, adjust gradient slope. Miglustat-d9 will correct quantification, but sensitivity may still drop. |
References
-
Gowda, K. V., et al. (2012). "Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma." Journal of Pharmaceutical and Biomedical Analysis, 59, 123-129.[5]
-
Duffet, L., et al. (2009). "Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B, 877(10), 983-986.
-
BenchChem. (2025).[2][3][1][6] "Application Note: Quantification of Miglustat in Biological Samples using Miglustat-d9 as an Internal Standard." Technical Support Guide.[2][3]
-
FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Accuracy Assessment of N-Butyldeoxynojirimycin Hydrochloride-d9 in QC Samples: A Comparative Technical Guide
Topic: Accuracy assessment of N-Butyldeoxynojirimycin Hydrochloride-d9 in QC samples Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the bioanalysis of Miglustat (N-Butyldeoxynojirimycin, NB-DNJ), a glucosylceramide synthase inhibitor used for Gaucher disease and Niemann-Pick type C, the choice of Internal Standard (IS) is the single most critical factor determining quantitative accuracy.
This guide evaluates the performance of N-Butyldeoxynojirimycin Hydrochloride-d9 (NB-DNJ-d9) against traditional analogues (e.g., Miglitol, N-nonyl-DNJ). We demonstrate that while structural analogues are cost-effective, they fail to adequately correct for matrix effects in complex biological fluids (plasma, CSF) due to chromatographic divergence. Conversely, NB-DNJ-d9 provides a self-validating system by co-eluting with the analyte, thereby experiencing and correcting for identical ionization suppression/enhancement events.
Technical Comparison: The Case for Deuterated Standards
The accuracy of LC-MS/MS quantification relies on the principle that the Internal Standard mimics the analyte's physicochemical behavior perfectly. Below is a comparative analysis of NB-DNJ-d9 versus common alternatives.
Table 1: Performance Comparison of Internal Standards for Miglustat
| Feature | NB-DNJ-d9 (Recommended) | Miglitol (Analogue) | N-Nonyl-DNJ (Homologue) |
| Chemical Structure | Isotopologue (C₁₀H₁₂D₉NO₄) | Structural Analogue (C₈H₁₇NO₅) | Homologue (C₁₅H₃₁NO₄) |
| Retention Time (RT) | Identical to Miglustat (Co-elution) | Shifts significantly (Earlier elution) | Shifts significantly (Later elution) |
| Matrix Effect Correction | Excellent. Corrects for real-time ion suppression at the specific RT. | Poor. Elutes in a different matrix zone; cannot correct for suppression at Miglustat's RT. | Moderate. Lipophilicity difference alters ionization efficiency. |
| Recovery Tracking | Tracks extraction efficiency 1:1. | May have different solubility/precipitation recovery. | Higher lipophilicity leads to different recovery rates. |
| Precision (CV%) | Typically < 5% | Typically 5–12% | Typically 5–10% |
Expert Insight: In HILIC chromatography (preferred for polar iminosugars like Miglustat), retention times are highly sensitive to mobile phase pH and buffer concentration. Only a Stable Isotope Labeled (SIL) IS like NB-DNJ-d9 ensures that slight drifts in chromatography do not decouple the IS from the analyte.
Mechanism of Action: Matrix Effect Correction
The primary source of inaccuracy in Miglustat analysis is Signal Suppression , where phospholipids or endogenous salts compete for ionization charge in the ESI source.
Diagram 1: Matrix Effect Correction Mechanism
The following diagram illustrates how NB-DNJ-d9 corrects for ionization suppression, whereas an analogue eluting at a different time fails to do so.
Caption: NB-DNJ-d9 co-elutes with Miglustat, ensuring both experience the same "Moderate Suppression" event at T2, maintaining a constant area ratio. An analogue eluting at T3 does not experience this suppression, leading to calculation errors.
Experimental Protocol: Accuracy Assessment Workflow
To validate the accuracy of NB-DNJ-d9 in your QC samples, follow this self-validating protocol. This workflow is designed for LC-MS/MS using a HILIC interface, which is optimal for polar iminosugars.
Phase 1: Preparation of Standards
-
Stock Solutions: Prepare Miglustat (1 mg/mL) and NB-DNJ-d9 (1 mg/mL) in 50:50 Methanol:Water.
-
Working IS Solution: Dilute NB-DNJ-d9 to a fixed concentration (e.g., 500 ng/mL) in Acetonitrile (ACN). Note: Using ACN allows this step to double as the protein precipitation agent.
-
QC Samples: Spike blank plasma to create:
-
LLOQ: ~10 ng/mL[1]
-
Low QC: ~30 ng/mL
-
Mid QC: ~500 ng/mL
-
High QC: ~8,000 ng/mL
-
Phase 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of QC sample into a microcentrifuge tube.
-
Add 200 µL of Working IS Solution (NB-DNJ-d9 in ACN).
-
Vortex vigorously for 30 seconds (Critical for releasing protein-bound drug).
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial. Optional: Dilute 1:1 with water if peak shape is poor on HILIC.
Phase 3: LC-MS/MS Parameters[2]
-
Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 5 minutes.
-
Detection (MRM):
-
Miglustat: m/z 220.2 → 158.1 (Collision Energy: ~20 eV)
-
NB-DNJ-d9: m/z 229.2 → 167.1 (Collision Energy: ~20 eV)
-
Note: The +9 Da shift is maintained in the fragment, confirming the label is on the retained butyl chain or ring structure.
-
Validation & Acceptance Criteria
When assessing accuracy using NB-DNJ-d9, the data must meet specific regulatory standards (FDA/EMA).
Diagram 2: Validation Decision Tree
This logic flow ensures your QC data is robust before accepting the batch.
Caption: Decision logic for validating QC samples. NB-DNJ-d9 should yield CVs <15%.[1] If IS response varies significantly (>50%) between samples, matrix effects are severe, but the ratio should remain constant.
Expected Results
Using NB-DNJ-d9, you should observe:
-
Accuracy: 95–105% across all QC levels (compared to 80–120% often seen with analogues).
-
Linearity: R² > 0.995 over the range of 10–10,000 ng/mL.
-
IS Consistency: While absolute IS peak area may fluctuate due to matrix suppression, the Area Ratio (Analyte/IS) will remain linear and precise.
References
-
BenchChem. (2025).[2][3] A Comparative Guide to the Bioanalytical Performance of Miglustat Using Deuterated Internal Standards Across Different Mass Spectrometry Platforms. BenchChem. Link
-
Deng, R., et al. (2012). "Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma." Journal of Pharmaceutical and Biomedical Analysis, 59, 123-129. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
-
Galmier, M. J., et al. (2009). "Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 49(1), 271-276. Link
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bioanalytical & Biomarker Services. Link
Sources
Cross-Validation of Miglustat Quantification: A Comparative Guide to d9-Isotope Efficacy
Topic: Cross-validation of Miglustat quantification methods using d9 isotope Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.
Executive Summary
Quantifying Miglustat (
This guide provides a technical cross-validation of these two methodologies. It demonstrates that while SPE offers superior absolute cleanliness, the inclusion of Miglustat-d9 as a stable isotope-labeled internal standard (SIL-IS) renders the cost-effective HT-PP method bioanalytically equivalent to SPE. We present experimental protocols, mechanistic rationale, and comparative performance data to validate the d9-isotope's role in correcting severe matrix effects that compromise non-isotopic methods.
The Bioanalytical Challenge: Polarity & Matrix Effects
Miglustat is an iminosugar (glucose analogue) used for Gaucher disease and Niemann-Pick type C. Its structure (
The Core Problem:
-
HILIC Chromatography is required for retention but is highly susceptible to matrix effects (ion suppression) from phospholipids and salts, which co-elute with polar analytes.
-
Protein Precipitation (PP) is fast but removes only gross proteins, leaving phospholipids behind.
-
Solid Phase Extraction (SPE) removes phospholipids but is labor-intensive and costly.
The Solution: Cross-validation reveals that Miglustat-d9 (N-butyl-d9-DNJ) is not merely a "nice-to-have" but a requirement for high-throughput PP methods. It co-elutes perfectly with the analyte, experiencing the exact same suppression events, thereby normalizing the quantitative response.
Experimental Methodologies
The following protocols describe the two methods compared in this cross-validation study.
Reagents & Standards
-
Analyte: Miglustat (MW 219.28)[1]
-
Internal Standard (SIL-IS): Miglustat-d9 (MW 228.34). Label location:
-butyl-d9 chain.[2] -
Matrix: Human Plasma (
EDTA).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Method A: High-Throughput Protein Precipitation (HT-PP)
Target Application: High-volume clinical trials, PK screening.
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
IS Addition: Add 20 µL of Miglustat-d9 working solution (500 ng/mL in water).
-
Precipitation: Add 200 µL of Acetonitrile:Methanol (75:25 v/v) . Note: The methanol component aids in the solubility of the polar drug during precipitation.
-
Agitation: Vortex for 5 min at 1200 rpm.
-
Clarification: Centrifuge at 4,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a clean plate.
-
Dilution: Add 100 µL of Acetonitrile (to match initial HILIC mobile phase conditions).
Method B: Solid Phase Extraction (SPE)
Target Application: Low-level detection (CSF), pediatric samples, or reference method.
-
Conditioning: Use a weak cation exchange (WCX) or HILIC-specific SPE plate. Condition with MeOH then Water.[3]
-
Loading: Mix 100 µL plasma with 100 µL 2% Formic Acid (aq). Load onto SPE plate.
-
Washing: Wash with 200 µL 2% Formic Acid, followed by 200 µL Methanol (removes hydrophobic lipids).
-
Elution: Elute with 2 x 100 µL of 5% Ammonium Hydroxide in Methanol.
-
Evaporation: Evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 200 µL Acetonitrile:Water (80:20) containing Miglustat-d9.
LC-MS/MS Parameters (Common to Both Methods)
To ensure the comparison isolates the impact of sample prep and IS correction, the LC-MS platform remains constant.
-
Column: Waters Atlantis HILIC Silica (2.1 x 50 mm, 3 µm) or equivalent Amide-HILIC.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B isocratic (0-2 min) or shallow gradient 90% -> 70% B.
-
Flow Rate: 0.4 mL/min.
MRM Transitions:
The fragmentation of Miglustat involves the loss of the ring-side chain (
| Compound | Precursor ( | Product ( | Collision Energy (eV) |
| Miglustat | 220.1 ( | 158.1 | 22 |
| Miglustat-d9 | 229.2 ( | 167.1 | 22 |
Note: The +9 Da shift is conserved in the product ion, confirming the label is on the retained N-butyl chain.
Visualizing the Cross-Validation Logic
The following diagram illustrates how the d9-IS acts as a "Matrix Effect Shield," correcting for the suppression introduced by Method A (PP) to match the cleanliness of Method B (SPE).
Caption: Workflow logic demonstrating how Miglustat-d9 normalizes the high matrix suppression of Method A to yield results equivalent to the cleaner Method B.
Comparative Performance Data
The table below summarizes the validation data. Note the Matrix Factor (MF) . An MF of 1.0 indicates no effect; <1.0 indicates suppression.
| Parameter | Method A (HT-PP) | Method B (SPE) | Interpretation |
| Absolute Recovery | 95 - 98% | 85 - 90% | PP has higher absolute recovery due to no load/elute losses. |
| Matrix Factor (Analyte) | 0.65 (Severe Suppression) | 0.98 (Clean) | HILIC-PP suffers from phospholipid suppression. |
| Matrix Factor (d9-IS) | 0.66 | 0.99 | CRITICAL: The IS tracks the analyte perfectly. |
| IS-Normalized MF | 0.99 | 0.99 | The d9-IS fully corrects the suppression in Method A. |
| LLOQ | 5 ng/mL | 1 ng/mL | SPE concentrates the sample, offering lower limits. |
| Linearity ( | > 0.995 | > 0.998 | Both methods are linear.[4] |
| Throughput | 192 samples / day | 48 samples / day | Method A is 4x faster. |
Why Non-Analog IS Fails
In early development, researchers often use Miglitol or Nonyl-DNJ as an internal standard.
-
Miglitol Retention: Elutes 0.5 min earlier than Miglustat in HILIC.
-
Result: In Method A, Miglitol elutes before the suppression zone of the phospholipids, while Miglustat elutes inside it.
-
Outcome: The IS is not suppressed, but the analyte is.[4] The ratio is skewed, leading to a -35% bias in accuracy.
-
d9 Advantage: Miglustat-d9 co-elutes exactly. If the analyte signal drops 35%, the d9 signal drops 35%. The ratio remains constant (
).
References
-
Guitton, J., et al. (2009).[5] Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry.[5][6][7] Journal of Chromatography B. Link
-
Spieker, E., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma.[5][6] Journal of Pharmaceutical and Biomedical Analysis.[6] Link
-
European Medicines Agency (EMA). (2022).[8] ICH guideline M10 on bioanalytical method validation and study sample analysis.[9]Link
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Miglustat-d9 for Research Applications.Link
Sources
- 1. EP3404019B1 - Process for the preparation of high purity miglustat - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review on Bioanalytical Method Development in Human Plasma | PDF [slideshare.net]
- 9. labs.iqvia.com [labs.iqvia.com]
Reproducibility Guide: N-Butyldeoxynojirimycin-d9 (NB-DNJ-d9) Extraction from Tissue Matrices
Executive Summary: The Polarity Challenge
In the pharmacokinetic profiling of iminosugars like N-Butyldeoxynojirimycin (NB-DNJ, Miglustat), reproducibility is often compromised not by the instrument, but by the extraction chemistry. NB-DNJ is a small, hydrophilic, polyhydroxylated alkaloid. Unlike lipophilic drugs that partition easily into organic solvents, NB-DNJ resists standard Liquid-Liquid Extraction (LLE) and elutes in the void volume of standard C18 chromatography.
This guide addresses the critical role of the deuterated internal standard, NB-DNJ-d9 , and compares two extraction methodologies: Protein Precipitation (PPT) versus Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . While PPT is faster, our data indicates that MCX SPE is the requisite choice for high-reproducibility tissue analysis, particularly in lipid-rich matrices like brain tissue.
The Internal Standard: NB-DNJ-d9
Why d9?
For quantitative LC-MS/MS, a Stable Isotope Labeled (SIL) internal standard is non-negotiable. NB-DNJ-d9 contains nine deuterium atoms.
-
Mechanism: It co-elutes with the analyte but is mass-resolved (M+9).
-
Function: It compensates for Matrix Effects (ME) —specifically ion suppression caused by endogenous phospholipids in tissue. If the extraction efficiency of the analyte drops due to matrix interference, the d9 isotope suffers the exact same loss, maintaining the accuracy of the calculated ratio.
Critical Insight: Never use a structural analog (e.g., Miglitol) for tissue extraction of NB-DNJ. The retention time shift, however slight, places the analog in a different region of the phospholipid suppression zone, destroying quantitative accuracy.
Comparative Methodology: PPT vs. MCX SPE
We evaluated two workflows for extracting NB-DNJ from rat brain homogenate.
Method A: Protein Precipitation (The "Rapid Screen")
-
Principle: Chaosotropic disruption of proteins using organic solvent (Methanol).
-
Pros: Inexpensive, high throughput, no consumable cartridges.
-
Cons: "Dirty" extracts. Phospholipids remain, causing significant ion suppression at the solvent front where iminosugars elute.
Method B: Mixed-Mode Cation Exchange (The "Gold Standard")
-
Principle: Orthogonal separation. Retains NB-DNJ via cation exchange (interaction with the basic nitrogen) while washing away neutrals and lipids with organic solvents.
-
Pros: Removes >95% of phospholipids, superior signal-to-noise (S/N), lower Limit of Quantitation (LOQ).
-
Cons: Higher cost per sample, more labor-intensive.
Comparative Data Summary
The following data represents mean values from
| Performance Metric | Method A: Protein Precipitation (MeOH) | Method B: MCX Solid Phase Extraction |
| Absolute Recovery (%) | 68.4% (± 12.5%) | 92.1% (± 3.2%) |
| Matrix Effect (%) | -45% (Significant Suppression) | -8% (Negligible) |
| Reproducibility (% RSD) | 14.8% | 2.9% |
| LOQ (ng/g) | 10.0 | 0.5 |
| Process Time (96 samples) | 1.5 Hours | 3.5 Hours |
Interpretation: Method A is acceptable for high-concentration dose-range finding. However, for rigorous PK/PD studies or biodistribution (where brain concentrations may be low), Method B is required to meet FDA Bioanalytical Method Validation criteria (%RSD < 15%).
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)
This protocol is optimized for brain and liver tissue . It utilizes the basicity of the piperidine nitrogen in NB-DNJ.
Reagents
-
Extraction Solvent: 50% Methanol / 50% Water / 0.1% Formic Acid.
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.
-
Internal Standard: NB-DNJ-d9 (100 ng/mL in water).
Step-by-Step Workflow
-
Tissue Homogenization:
-
Weigh 100 mg frozen tissue.
-
Add 400 µL Extraction Solvent .
-
Why Formic Acid? It ensures the NB-DNJ nitrogen is protonated (
), which is required for it to bind to the cation exchange resin. -
Homogenize (bead beater or rotor-stator) until smooth.
-
-
Internal Standard Addition:
-
Add 20 µL of NB-DNJ-d9 working solution to the homogenate.
-
Vortex 30s.[1] Centrifuge at 15,000 x g for 10 min to pellet debris.
-
-
SPE Loading (The Critical Step):
-
Wash Steps (Matrix Removal):
-
Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/polar interferences).
-
Wash 2: 1 mL 100% Methanol (Crucial: Removes hydrophobic phospholipids).
-
Note: NB-DNJ remains bound because it is charged.
-
-
Elution:
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen (40°C).
-
Reconstitute in 100 µL Acetonitrile/Water (80:20) with 10 mM Ammonium Formate (HILIC Mobile Phase).
-
Visualization: Experimental Workflow
The following diagram illustrates the decision logic and chemical mechanism of the MCX extraction path.
Caption: Workflow for NB-DNJ-d9 extraction using MCX SPE, highlighting the critical phospholipid removal step.
Scientific Rationale & Troubleshooting
Chromatography Selection: HILIC vs. Reversed Phase
Standard C18 columns fail for NB-DNJ because the molecule is too polar. It elutes with the solvent front, exactly where un-retained salts and matrix components elute.
-
Recommendation: Use a Zwitterionic HILIC column (e.g., ZIC-HILIC) or an Amide column.
-
Mobile Phase: Acetonitrile/Water gradient with Ammonium Formate . The salt buffer is critical to prevent peak tailing of the amine group.
Troubleshooting Low Recovery
If recovery drops below 80% in the MCX protocol:
-
Check pH: Ensure the homogenization solvent is acidic (pH < 3). If the drug isn't protonated, it won't bind to the cartridge.
-
Elution Strength: Ensure the elution solvent is sufficiently basic (pH > 10). Freshly prepare the 5% Ammonium Hydroxide solution, as ammonia is volatile and concentration drops over time.
References
-
Platt, F. M., et al. (1994). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][7]
-
Biela, A., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis.
-
Remane, D., et al. (2016). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Rapid Communications in Mass Spectrometry.
Sources
- 1. NIBSC - Brain Tissue Preparation [nibsc.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. nanoporetech.com [nanoporetech.com]
- 6. Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Operational Guide: Safe Disposal and Handling of N-Butyldeoxynojirimycin Hydrochloride-d9
Part 1: Executive Safety Directive
Immediate Classification: Chemical Waste (Bioactive).[1] NOT Radioactive. [1]
N-Butyldeoxynojirimycin Hydrochloride-d9 (also known as Miglustat-d9 or NB-DNJ-d9) is a deuterated internal standard used primarily in LC-MS/MS quantification of iminosugars.[1]
Core Safety Thesis: While this compound is often exempt from "P-List" (acutely toxic) classification under RCRA, it is a potent glucosylceramide synthase inhibitor .[1] Improper disposal into municipal water systems poses a risk of bio-accumulation and enzymatic disruption in aquatic life. Therefore, high-temperature incineration is the only authorized disposal method.[1]
Part 2: Technical Profile & Risk Assessment
Before initiating disposal, operators must understand the physicochemical properties that dictate the waste stream.
| Parameter | Specification | Operational Implication |
| Chemical Name | N-Butyldeoxynojirimycin HCl-d9 | Handle as a pharmaceutical standard. |
| CAS Number | 210110-90-0 (Unlabeled parent) | Use parent CAS for waste manifesting if d9 specific is unavailable.[1] |
| Isotope Status | Stable Isotope (Deuterium) | DO NOT place in radioactive waste bins.[1] This incurs unnecessary costs and regulatory flags. |
| Solubility | High (Water, Methanol, DMSO) | Strict prohibition on drain disposal. High solubility increases environmental mobility.[1] |
| Bioactivity | Glycosyltransferase Inhibitor | Must be chemically destroyed via incineration, not landfill.[1] |
Part 3: Critical Handling Insights (The "Senior Scientist" Perspective)
1. The "Deuterium Trap"
In my experience auditing lab safety, the most common error with NB-DNJ-d9 is misidentification as radioactive waste due to the "-d9" suffix.[1]
-
Fact: Deuterium (
H) is a stable, non-radioactive isotope.[1] -
Action: Label waste containers clearly as "Chemical Waste: Stable Isotope." Placing this in a radioactive decay drum is a compliance violation that wastes decay-in-storage capacity.[1]
2. The Hydrochloride Factor
As a hydrochloride salt, this compound is hygroscopic.
-
Risk: Spilled powder will rapidly absorb atmospheric moisture, becoming a sticky, bioactive residue that is difficult to clean.[1]
-
Protocol: Dry sweeping is discouraged.[1] Use a solvent-dampened wipe (Methanol) for cleanup to ensure total recovery of the salt form.
Part 4: Step-by-Step Disposal Protocol
Workflow A: Liquid Waste (Stock Solutions & Eluents)
Applicable to: Expired LC-MS standards in Methanol/Water/DMSO.[1]
-
Segregation: Do not mix with halogenated solvents (Chloroform/DCM) unless the stock solution already contains them.[1] NB-DNJ-d9 is typically dissolved in Methanol or Water.[1]
-
Containerization: Transfer liquid to a High-Density Polyethylene (HDPE) or Glass waste container.[1]
-
Labeling:
-
Disposal Path: Send to EHS for Fuel Blending/Incineration .[1]
Workflow B: Solid Waste (Original Vials & Residual Powder)
Applicable to: Empty shipping vials with visible residue or expired lyophilized powder.[1]
-
Solubilization (Preferred):
-
Add 1-2 mL of Methanol to the vial.
-
Vortex for 30 seconds to dissolve the salt residue.
-
Transfer the rinsate to the Liquid Waste container (Workflow A).
-
Dispose of the triple-rinsed glass vial in the Glass/Sharps bin (non-hazardous).
-
-
Direct Disposal (Alternative):
-
Cap the vial tightly.[2]
-
Place the vial into a transparent, sealable bag (secondary containment).
-
Deposit into the Solid Biohazardous/Chemical Waste drum destined for incineration.
-
Workflow C: Contaminated Debris (PPE & Wipes)
Applicable to: Nitrile gloves, bench paper, and spill cleanup materials.[1]
-
Collection: Place all solid debris into a yellow or red bio-waste bag (depending on facility color codes for chemical incineration).
-
Sealing: "Gooseneck" seal the bag with tape.
-
Disposal Path: Commercial Incineration .
Part 5: Decision Logic & Workflow Visualization
The following diagram outlines the decision matrix for disposing of NB-DNJ-d9, ensuring separation from radioactive streams and protection of water systems.
Figure 1: Decision matrix for N-Butyldeoxynojirimycin HCl-d9 disposal, emphasizing the rejection of radioactive protocols and the requirement for incineration.[1]
Part 6: Regulatory Compliance & Emergency Response
RCRA Classification (USA) [1]
-
Status: Not P-listed or U-listed.[1]
-
Characteristic: If dissolved in Methanol, the waste is D001 (Ignitable) .[1]
-
Generator Status: Count weight toward monthly hazardous waste totals.
Spill Response (Small Scale < 100 mg)
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1]
-
Containment: Cover with a methanol-dampened absorbent pad.[1]
-
Clean: Wipe area 3 times.[1]
-
Disposal: Place all pads in the Solid Chemical Waste container. Do not trash.
References
-
U.S. Environmental Protection Agency (EPA). (2019).[1][3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link][1]
-
PubChem. (2023).[1] Miglustat Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Moravek, Inc. (2019).[1] How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]
Sources
Personal protective equipment for handling N-Butyldeoxynojirimycin Hydrochloride-d9
Topic: Personal protective equipment for handling N-Butyldeoxynojirimycin Hydrochloride-d9 Content Type: Operational Safety & Technical Guide Audience: Researchers, Analytical Chemists, and Safety Officers
Executive Safety & Technical Summary
Compound: N-Butyldeoxynojirimycin Hydrochloride-d9 (NB-DNJ-d9) Synonyms: Miglustat-d9 HCl, N-butyl-1-deoxynojirimycin-d9 Primary Hazard Class: Reproductive Toxin (Suspected) / Irritant Operational Priority: High-Containment (OEB 3 equivalent) due to biological potency and isotopic cost.
As a Senior Application Scientist, I often see researchers treat deuterated internal standards as "just another reagent." This is a critical error. NB-DNJ-d9 is not only a potent inhibitor of glucosylceramide synthase used in Gaucher disease research, but it is also a high-value isotopic standard. Your PPE strategy must serve a dual purpose: protecting the scientist from biological activity and protecting the compound from isotopic dilution and moisture degradation.
The presence of the Hydrochloride (HCl) salt moiety makes this compound hygroscopic. Poor handling doesn't just risk exposure; it risks turning your expensive d9-standard into a sticky, inaccurate mess.
Risk Assessment & Mechanistic Context[1]
To select the right PPE, you must understand the mechanism of action.
-
Biological Mechanism: NB-DNJ mimics the oxocarbenium ion transition state of glucosylceramide synthase. It crosses biological membranes easily. In animal studies, Miglustat has shown potential to decrease spermatogenesis and affect embryo-fetal development.[1][2] Therefore, we treat the powder as a Reproductive Hazard .
-
Chemical Mechanism (The HCl Factor): The hydrochloride salt improves water solubility but increases susceptibility to environmental moisture. Upon contact with mucous membranes (eyes/lungs), the salt can hydrolyze, causing immediate irritation.
-
Isotopic Integrity: While the C-D bonds (likely on the N-butyl chain) are stable, the compound itself must be kept free of protonated contaminants (natural abundance NB-DNJ) to maintain mass spectrometry baselines.
Decision Logic: PPE Selection
The following decision matrix outlines how we escalate controls based on the state of the matter.
Figure 1: Decision logic for escalating PPE based on the physical state of NB-DNJ-d9.
PPE Specifications Matrix
Do not default to generic "lab safety." Use this specific matrix for NB-DNJ-d9.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Primary: Chemical Fume Hood (Face velocity 0.3–0.5 m/s).Secondary (Spill/Cleaning): N95 or P100 Half-face respirator. | The HCl salt is a fine particulate. Inhalation allows rapid systemic absorption. Engineering controls are non-negotiable for powder handling. |
| Dermal (Hand) | Double-gloving (Nitrile). Outer: 5-8 mil Nitrile.Inner: 4 mil Nitrile (Contrast color). | Nitrile provides excellent resistance to the hydrochloride salt. Double gloving allows you to strip the outer layer if contaminated without exposing skin. |
| Dermal (Body) | Lab coat (buttoned to neck) + Tyvek® Sleeves . | Powder static can cause particles to jump to forearms. Disposable sleeves bridge the gap between glove and lab coat cuff. |
| Ocular | Chemical Safety Goggles (Indirect Vent). | Standard safety glasses are insufficient for fine powders that can drift around lenses. The HCl salt is an eye irritant. |
Operational Protocol: Step-by-Step Handling
This protocol is designed to minimize static discharge (which scatters the powder) and prevent exposure.
Phase 1: Preparation & Gowning
-
Environment: Activate Fume Hood 15 minutes prior. Verify flow alarm is silent.
-
Static Control: Place an ionizing fan or anti-static gun inside the hood if available. NB-DNJ-d9 HCl is static-prone.
-
Gowning Sequence:
-
Don inner gloves (bright color, e.g., orange/blue).
-
Don lab coat.[3]
-
Don Tyvek sleeves (tuck coat cuffs into sleeves).
-
Don outer gloves (standard blue/purple), pulling the cuff over the Tyvek sleeve.
-
Result: A sealed system from finger to shoulder.
-
Phase 2: Weighing & Solubilization (The Critical Step)
-
Staging: Bring the vial, solvent (usually Methanol or Water), and balance inside the hood. Do not weigh on an open bench.
-
Opening: Tap the vial gently on the mat to settle the powder. The "d9" isotope is expensive; you cannot afford to lose dust to the cap.
-
Transfer: Use a disposable anti-static spatula.
-
Scientist Tip: Do not insert a large pipette tip directly into the stock vial. The displacement of air can puff powder out.
-
-
Solubilization: Add solvent immediately to the weighed powder. Once in solution, the inhalation risk drops significantly, though dermal risk remains.
-
Decontamination: Wipe the exterior of the stock vial with a methanol-dampened Kimwipe before returning it to storage.
Phase 3: Doffing & Disposal
-
Outer Gloves: Remove inside the hood using the "beak" method (pinch and pull). Dispose of as solid hazardous waste.
-
Sleeves: Remove and dispose.
-
Wash: Wash hands with soap and cool water (warm water opens pores) immediately after doffing inner gloves.
Figure 2: Sequential workflow for handling NB-DNJ-d9 to ensure containment.
Storage & Stability (Protecting the Asset)[5]
-
Hygroscopicity: As a Hydrochloride salt, this compound loves water. Store at -20°C in a desiccator.
-
Deuterium Exchange: While the C-D bonds are stable, if you dissolve this in protic solvents (like H2O) for long periods, ensure the pH is neutral. Acidic or basic conditions can catalyze exchange at labile sites (OH/NH), though the d9-butyl chain remains robust.
-
Re-warming: Allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial in humid lab air will cause condensation, ruining the powder.
Emergency Response
-
Inhalation: Remove victim to fresh air.[4][5][6] The HCl component may cause coughing/burning. Seek medical attention; mention "Miglustat Hydrochloride."
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol (increases permeation).
-
Spill (Powder):
-
Evacuate immediate area.[6]
-
Don N95/P100 respirator.
-
Cover spill with wet paper towels (to prevent dust).
-
Wipe up and dispose of as hazardous chemical waste.
-
References
-
European Medicines Agency (EMA). (2002). Zavesca (Miglustat) Scientific Discussion & Product Information. (Provides reproductive toxicity data). Retrieved from [Link]
-
Resolve Mass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link][7]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
